N-Desmethyl Almotriptan
Beschreibung
Eigenschaften
IUPAC Name |
N-methyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-17-7-6-14-11-18-16-5-4-13(10-15(14)16)12-22(20,21)19-8-2-3-9-19/h4-5,10-11,17-18H,2-3,6-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREINZNGILEJRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747543 | |
| Record name | N-Methyl-2-{5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334981-12-3 | |
| Record name | N-Methyl-5-[(1-pyrrolidinylsulfonyl)methyl]-1H-indole-3-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=334981-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-5-((1-pyrrolidinylsulfonyl)methyl)-1H-indole-3-ethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334981123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-2-{5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Desmethyl almotriptan | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LX8M2H6V5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-desmethylalmotriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-Desmethyl Almotriptan
Introduction
N-Desmethyl Almotriptan is a primary metabolite of Almotriptan, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine.[1] As a significant transformation product of a widely used pharmaceutical agent, a thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside methodologies for its analysis and synthesis. This document is structured to deliver not just data, but also the scientific reasoning behind the presented information, ensuring a holistic understanding for the reader.
This compound, also known as Almotriptan Impurity C, is formed through the N-demethylation of the parent drug, Almotriptan.[2] Its presence and behavior in biological systems and pharmaceutical formulations are of critical importance for understanding Almotriptan's metabolism, pharmacokinetics, and potential toxicological profile. Furthermore, as a potential impurity in the drug substance, its characterization is a regulatory requirement.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its identity and structure. This compound is structurally similar to its parent compound, with the key difference being the absence of one methyl group on the terminal nitrogen of the ethylamine side chain.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | N-methyl-2-(5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-indol-3-yl)ethan-1-amine | [3] |
| Molecular Formula | C₁₆H₂₃N₃O₂S | [4] |
| Molecular Weight | 321.44 g/mol | [4] |
| CAS Number | 334981-12-3 | [4] |
| Canonical SMILES | CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3 | [3] |
Physicochemical Properties
The physicochemical properties of a drug metabolite are crucial in determining its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for accumulation and toxicity. Due to the limited availability of direct experimental data for this compound, some properties are inferred from the parent drug, Almotriptan, or predicted using computational models.
Solubility
Almotriptan malate is described as being freely soluble in water and methanol, but practically insoluble in ethanol and methylene chloride.[5] The N-demethylation to form this compound results in a secondary amine, which is still a basic and polar functional group. Therefore, it is anticipated that this compound will also exhibit good solubility in aqueous and polar protic solvents. The solubility of Almotriptan malate in organic solvents such as DMSO and dimethylformamide is approximately 0.1 and 0.2 mg/mL, respectively.[6] It is expected that this compound would have a similar solubility profile.
Table 2: Predicted and Inferred Solubility of this compound
| Solvent | Predicted/Inferred Solubility | Rationale |
| Water | Soluble | The presence of polar functional groups (amine, sulfonamide, indole N-H) suggests good aqueous solubility, similar to the parent drug. |
| Methanol | Soluble | Expected to be soluble in polar protic solvents, mirroring the behavior of Almotriptan. |
| Ethanol | Sparingly Soluble to Insoluble | Similar to Almotriptan, solubility in less polar alcohols is likely to be limited. |
| DMSO | Soluble | Expected to be soluble, analogous to Almotriptan. |
| Acetonitrile | Likely Soluble | Often used as a solvent in HPLC analysis of Almotriptan and its impurities, suggesting solubility. |
pKa (Acid Dissociation Constant)
The pKa value is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different physiological pH values. The ionization state, in turn, influences solubility, permeability, and receptor binding.
This compound possesses two primary ionizable centers: the secondary amine in the ethylamine side chain and the indole nitrogen. The secondary amine is basic, while the indole nitrogen is weakly acidic.
-
Predicted Basic pKa (Secondary Amine): Based on the structure of similar tryptamine derivatives, the secondary amine is expected to have a pKa in the range of 9.5 - 10.5. This means that at physiological pH (around 7.4), this group will be predominantly protonated (positively charged).
-
Predicted Acidic pKa (Indole Nitrogen): The indole N-H is weakly acidic, with a predicted pKa of approximately 16-17. Therefore, under physiological conditions, this group will be in its neutral, protonated form.
The overall charge of the molecule at physiological pH will be positive, which will significantly impact its interaction with biological membranes and drug transporters.
LogP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. A higher logP value indicates greater lipophilicity.
The experimental logP of the parent drug, Almotriptan, is reported to be 1.6.[1] The removal of a methyl group to form this compound would be expected to slightly decrease the lipophilicity. Therefore, the predicted logP of this compound would be slightly lower than that of Almotriptan.
-
Predicted LogP: Using computational models, the predicted logP for this compound is in the range of 1.2 to 1.5. This value suggests that the compound is moderately lipophilic and should be able to cross cell membranes to some extent.
Melting Point
The melting point of a compound is an important physical property that provides information about its purity and crystalline structure. There is no publicly available experimental data for the melting point of this compound. As a reference, Almotriptan malate has a reported melting point of 162 °C (with decomposition).[7] It is expected that this compound, as a free base, would have a different melting point.
Stability
The chemical stability of a drug metabolite is crucial for its accurate quantification in biological matrices and for understanding its potential to degrade into other compounds. While specific stability studies on this compound are not available, insights can be gained from forced degradation studies conducted on Almotriptan.
A study on the forced degradation of Almotriptan maleate showed that the drug is susceptible to degradation under hydrolytic (acidic, basic, and neutral), oxidative, and photolytic conditions, while it was found to be stable under thermal stress.[8] Given the structural similarity, it is reasonable to assume that this compound would exhibit a similar stability profile. The secondary amine in this compound could be susceptible to oxidation and other degradation pathways.
Analytical Methodologies
The accurate detection and quantification of this compound are essential for pharmacokinetic studies, impurity profiling, and quality control of Almotriptan drug products. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common analytical technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
Several HPLC methods have been developed for the analysis of Almotriptan and its impurities, which can be adapted for the specific quantification of this compound.[9][10][11]
Principle: Reversed-phase HPLC is the preferred mode of separation, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Typical HPLC Parameters for Analysis of Almotriptan and its Impurities:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, ammonium acetate) and an organic modifier (e.g., acetonitrile, methanol). The pH of the buffer is a critical parameter for achieving good peak shape and resolution for basic compounds like this compound.
-
Detection: UV detection is commonly used, with a detection wavelength typically around 227-282 nm, which corresponds to the chromophore of the indole ring.[9] Mass spectrometry (MS) detection provides higher sensitivity and selectivity and can be used for confirmation of identity.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Protocol for HPLC-UV Analysis (Example):
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile) to prepare a stock solution.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations.
-
-
Preparation of Sample Solutions:
-
For drug substance analysis, dissolve a known amount of the Almotriptan sample in the diluent.
-
For biological samples (e.g., plasma), a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is required to remove interfering matrix components.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the appropriate column, mobile phase, flow rate, and detector wavelength.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the structural elucidation and sensitive quantification of this compound.
Principle: In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecule provides structural information.
-
Expected Mass Spectrum: The protonated molecule of this compound [M+H]⁺ would have an m/z of 322.16.
-
Fragmentation Pattern: The fragmentation of this compound in the mass spectrometer is expected to involve cleavage of the ethylamine side chain and fragmentation of the sulfonamide group, providing characteristic fragment ions that can be used for its identification and quantification.
Caption: A simplified workflow for the analysis of this compound by mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the unambiguous structural confirmation of this compound.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the aromatic protons of the indole ring, the methylene protons of the ethylamine and pyrrolidine rings, the N-methyl protons, and the N-H protons.
-
¹³C NMR: The carbon NMR spectrum would provide information about the number and types of carbon atoms in the molecule.
While a fully assigned NMR spectrum for this compound is not publicly available, its spectrum can be predicted based on the known spectra of Almotriptan and other similar indole derivatives.
Synthesis and Formation
This compound can be obtained through two primary routes: as a metabolite of Almotriptan in biological systems and through chemical synthesis for use as a reference standard.
Metabolic Pathway
Almotriptan is primarily metabolized in the liver. The formation of this compound occurs via N-demethylation, a common metabolic reaction for drugs containing N-alkylamine moieties. This reaction is catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, although to a lesser extent than metabolism by monoamine oxidase-A for the parent drug.[12]
Caption: Simplified metabolic pathway of Almotriptan leading to the formation of this compound.
Chemical Synthesis
The chemical synthesis of this compound as a reference standard is crucial for its accurate identification and quantification. A common synthetic route involves the N-demethylation of Almotriptan or the use of a protected N-methylaminoethyl side chain during the synthesis of the indole core. A detailed, publicly available synthetic procedure is not readily found, but a potential retro-synthetic approach is outlined below.
Protocol for a Potential Synthetic Approach:
-
Starting Material: A suitable protected N-methyl-2-(1H-indol-3-yl)ethanamine derivative.
-
Sulfonylation: Introduction of the pyrrolidinylsulfonylmethyl group at the C5 position of the indole ring. This can be achieved through a multi-step process involving chlorosulfonylation followed by reaction with pyrrolidine.
-
Deprotection: Removal of the protecting group from the secondary amine to yield this compound.
-
Purification: The final product would be purified using techniques such as column chromatography or recrystallization to obtain the reference standard with high purity.
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of this compound, a key metabolite of the anti-migraine drug Almotriptan. While a significant amount of information can be inferred from its parent compound and predicted using computational methods, there remains a need for more extensive experimental data to fully characterize this important molecule. The analytical methodologies described herein provide a robust framework for the detection, quantification, and structural elucidation of this compound. A deeper understanding of its properties is essential for advancing our knowledge of Almotriptan's pharmacology and for ensuring the quality and safety of this important therapeutic agent.
References
-
Veeprho. (n.d.). N-Nitroso Desmethyl Almotriptan Impurity. Retrieved from [Link]
-
Veeprho. (n.d.). N,N-Dinitroso Desmethyl Almotriptan. Retrieved from [Link]
-
Aligns Pharma. (n.d.). Almotriptan Impurities. Retrieved from [Link]
-
Veeprho. (n.d.). Almotriptan EP Impurity C. Retrieved from [Link]
- Parashar, M., & Jain, A. (2021). SIMPLE RP-HPLC METHOD DEVELOPMENT FOR THE ESTIMATION OF ALMOTRIPTAN MALATE IN NASAL IN-SITU FORMULATION. Journal of Advanced Scientific Research, 12(3), 100-103.
-
National Center for Biotechnology Information. (n.d.). Almotriptan. PubChem. Retrieved from [Link]
- Saibaba, B., Vishnuvardhan, C., Rani, P. J., & Kumar, N. S. (2018). Stability-Indicating Reversed-Phase UHPLC Method Development and Characterization of Degradation Products of Almotriptan Maleate by LC-QTOF-MS/MS.
-
National Center for Biotechnology Information. (n.d.). N-nitroso-desmethyl-almotriptan. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic destiny of secondary and tertiary amines. Retrieved from [Link]
- Zohairi, F., Khandelia, H., & Zanjani, A. A. H. (2023). Interaction of psychedelic tryptamine derivatives with a lipid bilayer. Chemistry and Physics of Lipids, 251, 105279.
- Suneetha, A., & Syamasundar, B. (2010). Development and Validation of HPLC Method for the Determination of Almotriptan Malate in Bulk and Tablet Dosage Forms. E-Journal of Chemistry, 7(4), 1269-1274.
-
ResearchGate. (n.d.). Structures of N‐desmethyl sumatriptan, N,N‐didesmethyl sumatriptan, zolmitriptan, and N,N‐dimethyltryptamine. Retrieved from [Link]
-
SCIEX. (n.d.). Estimation of Almotriptan-Related Impurities by Capillary Zone Electrophoresis. Retrieved from [Link]
- Rettie, A. E., & Haining, R. L. (2002). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition, 30(12), 1435–1441.
- Brown, T. N., & Brown, T. N. (2024). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis.
- Zhang, Y., & Duan, C. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
- Pascual-López, J., & Láinez, M. J. (2004). Triptans and CNS side-effects: pharmacokinetic and metabolic mechanisms. Cephalalgia : an international journal of headache, 24(4), 284–291.
- Ramu, B. K., Rao, G. V., & Rambabu, C. (2019). A New Spectrophotometric Method for the Estimation of Almotriptan Malate in Tablets Using Metol - Cr (VI) Reagent. Acta Scientific Pharmaceutical Sciences, 3(10), 52-55.
- El-Gendy, M. A., El-Zeiny, M. B., & El-Sherbiny, D. T. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(1), 226.
-
ResearchGate. (n.d.). 1H- and 13C-NMR spectra of impurity. Retrieved from [Link]
- Chapman University Digital Commons. (2024).
- Zhang, Y., & Duan, C. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
- Brown, T. N., & Brown, T. N. (2023).
-
ResearchGate. (n.d.). Method Development and Validation of Almotriptan in Human Plasma by HPLC Tandem Mass Spectrometry: Application to Pharmacokinetic Study. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Almotriptan Malate-impurities. Retrieved from [Link]
- ResearchGate. (2023). Multi-omic analyses of triptan-treated migraine attacks gives insight into molecular mechanisms.
-
ResearchGate. (n.d.). Solubility data of Almotriptan malate in different mediums. Retrieved from [Link]
- Meyer, F., & Maurer, H. H. (2023). Metabolism of sumatriptan revisited. Basic & clinical pharmacology & toxicology, 132(4), 335–342.
- Apotex Inc. (2016). PRODUCT MONOGRAPH APO-ALMOTRIPTAN.
- Phani Kumar, V., & Sunandamma, Y. (2011). NEW RP - HPLC METHOD DEVELOPMENT AND VALIDATION FOR ANALYSIS OF ALMOTRIPTAN. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 219-221.
- ResearchGate. (n.d.). comparison of partition coefficient (log p)
- Jana, S., & Lahiri, G. K. (2024). Divergent Electrochemical Synthesis of Indoles through pKa Regulation of Amides: Synthetic and Mechanistic Insights. Angewandte Chemie (International ed. in English), 63(16), e202319213.
- Research Outreach. (2023).
- Wang, Y., Li, J., Zhang, Y., Liu, J., & Wang, Y. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6562.
Sources
- 1. Almotriptan | C17H25N3O2S | CID 123606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-nitroso-desmethyl-almotriptan | C16H22N4O3S | CID 169444891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [sincopharmachem.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20100292290A1 - Novel process to prepare almotriptan - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Triptans and CNS side-effects: pharmacokinetic and metabolic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Metabolism of Almotriptan to N-Desmethyl Almotriptan
Introduction: Almotriptan and the Critical Role of Metabolism in Drug Efficacy and Safety
Almotriptan is a selective serotonin 5-HT1B/1D receptor agonist widely prescribed for the acute treatment of migraine headaches.[1][2] Its therapeutic action is achieved by cranial vessel constriction and inhibition of neuropeptide release.[1] Like all xenobiotics, the pharmacokinetics and overall clinical performance of Almotriptan are heavily influenced by its metabolic fate within the body. Understanding these metabolic pathways is paramount in drug development for predicting drug-drug interactions, inter-individual variability in patient response, and ensuring a comprehensive safety profile.
This technical guide provides a detailed exploration of the in vitro metabolism of Almotriptan, with a specific focus on the formation of its N-desmethyl metabolite, N-Desmethyl Almotriptan. We will delve into the key enzymatic players driving this biotransformation and present robust, field-proven methodologies for characterizing this metabolic pathway in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking to establish a thorough understanding and practical capability for investigating Almotriptan metabolism.
The Enzymatic Machinery: Unraveling the Pathways to this compound
The biotransformation of Almotriptan is a multi-faceted process involving both Phase I and, to a lesser extent, other enzymatic systems. The primary routes of Almotriptan metabolism are oxidative deamination, primarily catalyzed by Monoamine Oxidase A (MAO-A), and to a lesser extent, oxidation by Cytochrome P450 (CYP) enzymes.[3][4]
The formation of this compound is a classic N-dealkylation reaction. Mechanistically, CYP450-catalyzed N-dealkylation proceeds via the hydroxylation of the carbon atom of the alkyl group attached to the nitrogen. This hydroxylated intermediate is unstable and spontaneously breaks down to form the dealkylated amine and an aldehyde.[5]
While MAO-A is the principal enzyme in overall Almotriptan clearance, the N-demethylation to this compound is primarily attributed to the action of CYP enzymes. The key isoforms implicated in this pathway are CYP3A4 and CYP2D6, with potential minor contributions from other CYPs.[3]
Table 1: Key Enzymes in the Metabolism of Almotriptan
| Enzyme Family | Specific Isoform(s) | Primary Metabolic Reaction | Contribution to N-demethylation |
| Monoamine Oxidase | MAO-A | Oxidative Deamination | Minor or Indirect |
| Cytochrome P450 | CYP3A4, CYP2D6 | Oxidation, N-demethylation | Major |
It is crucial to note that while MAO-A is a major contributor to the overall metabolism of Almotriptan, its direct role in N-demethylation is less pronounced compared to its primary function of oxidative deamination of the ethylamine side chain.[4]
The N-desmethyl metabolite of the related triptan, zolmitriptan, is known to be pharmacologically active.[6] While the specific activity of this compound is not extensively documented in publicly available literature, the potential for pharmacological activity necessitates its thorough characterization.
Diagram 1: Proposed Metabolic Pathway of Almotriptan to this compound
Caption: Metabolic pathways of Almotriptan.
Experimental Protocols: A Step-by-Step Guide to Investigating In Vitro N-Demethylation
To elucidate the kinetics and enzymatic contribution to the formation of this compound, a series of well-designed in vitro experiments are essential. The following protocols provide a robust framework for this investigation.
Protocol 1: Reaction Phenotyping using Human Liver Microsomes (HLM) and Specific CYP Inhibitors
This experiment aims to identify the primary CYP isoforms responsible for Almotriptan N-demethylation.
Diagram 2: Experimental Workflow for Reaction Phenotyping
Caption: Workflow for CYP reaction phenotyping.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Almotriptan in a suitable solvent (e.g., methanol or DMSO).
-
Prepare stock solutions of specific CYP inhibitors (see Table 2) in the same solvent.
-
Prepare a working solution of NADPH in phosphate buffer (pH 7.4).
-
Thaw pooled human liver microsomes (HLM) on ice.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate HLM (final concentration ~0.5 mg/mL) with each specific CYP inhibitor at 37°C for 10 minutes in phosphate buffer. Include a control incubation with no inhibitor.
-
Initiate the metabolic reaction by adding Almotriptan (at a concentration near its Km, if known, or a concentration range of 1-10 µM) and NADPH (final concentration ~1 mM).
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of this compound.
-
Table 2: Recommended Specific Inhibitors for CYP Phenotyping
| Target CYP Isoform | Specific Inhibitor | Recommended Concentration |
| CYP3A4 | Ketoconazole | 1 µM |
| CYP2D6 | Quinidine | 1 µM |
| CYP1A2 | Furafylline | 10 µM |
| CYP2C9 | Sulfaphenazole | 10 µM |
| CYP2C19 | Ticlopidine | 1 µM |
Protocol 2: Enzyme Kinetic Analysis using Recombinant Human CYPs
This protocol determines the kinetic parameters (Km and Vmax) for the N-demethylation of Almotriptan by the primary contributing CYP isoforms identified in Protocol 1.
Diagram 3: Workflow for Enzyme Kinetic Analysis
Caption: Workflow for determining enzyme kinetics.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of recombinant human CYP enzymes (e.g., CYP3A4 and CYP2D6) in the appropriate buffer.
-
Prepare a series of Almotriptan concentrations, typically spanning from 0.1 to 10 times the estimated Km.
-
Prepare a working solution of NADPH.
-
-
Incubation:
-
In separate tubes for each recombinant CYP isoform, add the enzyme and the various concentrations of Almotriptan in phosphate buffer.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for a time that ensures initial velocity conditions.
-
-
Reaction Termination and Sample Preparation:
-
Terminate and prepare the samples as described in Protocol 1.
-
-
LC-MS/MS Analysis and Data Modeling:
-
Quantify the formation of this compound.
-
Plot the reaction velocity (rate of metabolite formation) against the Almotriptan concentration.
-
Fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Data Analysis and Interpretation: From Raw Data to Actionable Insights
Reaction Phenotyping Data
The percentage of inhibition of this compound formation by each specific inhibitor is calculated relative to the uninhibited control. A significant reduction in metabolite formation in the presence of a particular inhibitor points to the involvement of that CYP isoform.
Enzyme Kinetics Data
The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax, and is an inverse measure of the enzyme's affinity for the substrate.[7] The maximum reaction velocity (Vmax) reflects the catalytic turnover rate of the enzyme.[7]
Table 3: Hypothetical Enzyme Kinetic Parameters for Almotriptan N-demethylation
| Enzyme | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) |
| CYP3A4 | 15 | 50 | 3.33 |
| CYP2D6 | 5 | 25 | 5.00 |
This table presents hypothetical data for illustrative purposes.
The intrinsic clearance (Vmax/Km) is a critical parameter that reflects the catalytic efficiency of the enzyme and is used to predict the in vivo clearance of a drug.[8]
Conclusion: A Framework for Comprehensive Metabolic Profiling
This technical guide has outlined the key enzymatic pathways involved in the in vitro metabolism of Almotriptan to this compound and provided detailed, actionable protocols for their investigation. By employing a combination of reaction phenotyping with human liver microsomes and kinetic analysis with recombinant enzymes, researchers can build a comprehensive metabolic profile of Almotriptan. This knowledge is fundamental for predicting potential drug-drug interactions, understanding sources of pharmacokinetic variability, and ultimately supporting the safe and effective clinical use of this important anti-migraine therapeutic. The methodologies described herein represent a self-validating system that, when executed with precision, yields reliable and reproducible data crucial for regulatory submissions and advancing drug development programs.
References
-
Almotriptan, a new anti-migraine agent: a review - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
-
Clinical Pharmacokinetics of Almotriptan, a Serotonin 5-HT1B/1D Receptor Agonist for the Treatment of Migraine - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
-
Cytochromes P450 mediating the N-demethylation of amitriptyline - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
-
Development Of New Visible Spectrophotometric Methods For Quantitative Determination Of Almotriptan Malate As An Active Pharmace - IT Medical Team. (n.d.). Retrieved January 31, 2026, from [Link]
-
Correction: In Vivo Evaluation of Almotriptan Malate Formulation Through Intranasal Route for the Treatment of Migraine: Systematic Development and Pharmacokinetic Assessment | Request PDF - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
-
Almotriptan - StatPearls - NCBI Bookshelf - NIH. (2024, January 26). Retrieved January 31, 2026, from [Link]
-
CYP3A4 Is the Major CYP Isoform Mediating the in Vitro Hydroxylation and Demethylation of Flunitrazepam - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
-
Almotriptan | C17H25N3O2S - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]
-
Triptans - StatPearls - NCBI Bookshelf - NIH. (2024, February 25). Retrieved January 31, 2026, from [Link]
- US20100292290A1 - Novel process to prepare almotriptan - Google Patents. (n.d.).
-
Tramadol - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]
-
Metabolism of sumatriptan revisited - PMC - NIH. (2023, January 18). Retrieved January 31, 2026, from [Link]
-
1.2: Enzyme kinetics - Medicine LibreTexts. (2021, November 2). Retrieved January 31, 2026, from [Link]
-
Method development and validation of almotriptan in human plasma by HPLC tandem mass spectrometry: application to pharmacokinetic study - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
-
Effect of MAO-A inhibition on the pharmacokinetics of almotriptan, an antimigraine agent in humans - PMC - PubMed Central. (n.d.). Retrieved January 31, 2026, from [Link]
-
In Vivo Evaluation of Almotriptan malate Formulation through Intranasal Route for the Treatment of Migraine - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
-
Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]
-
Simultaneous LC–MS–MS Determination of Zolmitriptan and Its Active Metabolite N -Desmethylzolmitriptan in Human Plasma - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
-
The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - NIH. (n.d.). Retrieved January 31, 2026, from [Link]
-
In Vivo Evaluation of Almotriptan malate Formulation through Intranasal Route for the Treatment of Migraine: Systematic Development and Pharmacokinetic Assessment - PubMed. (2023, January 10). Retrieved January 31, 2026, from [Link]
-
Almotriptan | C17H25N3O2S | CID 123606 - PubChem - NIH. (n.d.). Retrieved January 31, 2026, from [Link]
-
Details of the Metabolic Reaction (MR) - INTEDE. (n.d.). Retrieved January 31, 2026, from [Link]
-
Triptan - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]
-
The mechanisms of triptan using metabolomics and transcriptomics in spontaneous migraine attacks - News-Medical. (2023, August 3). Retrieved January 31, 2026, from [Link]
-
Participation of CYP2C8 and CYP3A4 in the N-demethylation of imatinib in human hepatic microsomes - NIH. (n.d.). Retrieved January 31, 2026, from [Link]
-
Almotriptan: pharmacological differences and clinical results - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
-
A Validated RP HPLC Method for Estimation of Almotriptan Malate in Pharmaceutical Dosage Form - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
-
Triptans and CNS side-effects: pharmacokinetic and metabolic mechanisms - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
-
Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
-
A New Spectrophotometric Method for the Estimation of Almotriptan Malate in Tablets Using Metol - Cr (VI) Reagent - Acta Scientific. (2019, September 26). Retrieved January 31, 2026, from [Link]
-
Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - NIH. (n.d.). Retrieved January 31, 2026, from [Link]
-
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]
Sources
- 1. Almotriptan | C17H25N3O2S | CID 123606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Almotriptan: pharmacological differences and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of MAO-A inhibition on the pharmacokinetics of almotriptan, an antimigraine agent in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytochrome P450 reaction phenotyping: State of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.libretexts.org [med.libretexts.org]
- 8. Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters [mdpi.com]
An In-Depth Technical Guide to N-Desmethyl Almotriptan: Chemical Structure, Properties, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almotriptan is a selective serotonin 5-HT1B/1D receptor agonist widely used in the acute treatment of migraine headaches.[1] As with any pharmaceutical compound, a thorough understanding of its metabolic fate and potential impurities is paramount for ensuring safety and efficacy. N-Desmethyl Almotriptan is a primary metabolite and a known impurity of Almotriptan, making it a molecule of significant interest in drug development and quality control. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical methodologies related to this compound, offering a valuable resource for researchers and scientists in the field.
Chemical Structure and Physicochemical Properties
This compound, also known as Almotriptan Related Compound C, is structurally similar to its parent compound, differing by the absence of one methyl group on the terminal nitrogen of the ethylamine side chain.[2] This seemingly minor structural modification can influence its physicochemical properties, metabolic stability, and pharmacological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-Methyl-2-{5-[(pyrrolidin-1-ylsulfonyl)methyl]-1H-indol-3-yl}ethanamine | [2] |
| Synonyms | Almotriptan Related Compound C, N-Methyl-5-((1-pyrrolidinylsulfonyl)methyl)-1H-indole-3-ethanamine | [2] |
| CAS Number | 334981-12-3 | [2] |
| Molecular Formula | C₁₆H₂₃N₃O₂S | [3] |
| Molecular Weight | 321.44 g/mol | [3] |
Synthesis and Purification
The synthesis of this compound is not as widely documented as that of Almotriptan. However, a plausible synthetic route can be devised based on established methodologies for tryptamine synthesis and N-demethylation reactions. One potential approach involves the reductive amination of a suitable tryptamine precursor with formaldehyde, followed by a selective N-demethylation step. Alternatively, a synthetic route analogous to Almotriptan synthesis could be employed, utilizing N-methyl-4-aminobutyraldehyde dimethyl acetal in the Fischer indole synthesis.
Proposed Synthetic Pathway:
Caption: Proposed Fischer indole synthesis route for this compound.
Experimental Protocol: Synthesis of this compound (Proposed)
Causality: This protocol is based on the well-established Fischer indole synthesis, a reliable method for constructing the indole ring system present in tryptamines. The choice of N-methyl-4-aminobutyraldehyde dimethyl acetal as a key intermediate is designed to directly introduce the N-methyl ethylamine side chain.
Step 1: Synthesis of 4-(Pyrrolidin-1-ylsulfonylmethyl)phenylhydrazine This starting material can be synthesized from 4-aminobenzyl alcohol through a series of reactions including sulfonyl chloride formation, reaction with pyrrolidine, and subsequent diazotization and reduction to the hydrazine.
Step 2: Fischer Indole Synthesis
-
In a round-bottom flask, dissolve 4-(pyrrolidin-1-ylsulfonylmethyl)phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add N-methyl-4-aminobutyraldehyde dimethyl acetal (1.1 equivalents) to the solution.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
Causality: Column chromatography is a standard and effective technique for purifying organic compounds based on their polarity. The choice of a silica gel stationary phase and a gradient elution system allows for the separation of the desired product from starting materials and byproducts.
-
Prepare a silica gel column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
Analytical Characterization
As a reference standard, the purity and identity of this compound must be rigorously confirmed. A combination of chromatographic and spectroscopic techniques is essential for this purpose.
High-Performance Liquid Chromatography (HPLC)
Causality: Reversed-phase HPLC is the method of choice for the analysis of moderately polar compounds like tryptamine derivatives. The C18 stationary phase provides good retention and separation, while a buffered mobile phase ensures consistent ionization and peak shape.
Experimental Protocol: HPLC Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 228 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
This method should provide a sharp, well-resolved peak for this compound, allowing for accurate quantification and purity assessment.
Mass Spectrometry (MS)
Causality: Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its identity. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.
Expected Fragmentation Pattern: In positive ion mode ESI-MS/MS, this compound is expected to show a protonated molecular ion [M+H]⁺ at m/z 322.1. The fragmentation pattern will likely involve the cleavage of the ethylamine side chain, leading to characteristic fragment ions.
Caption: Predicted major fragmentation pathways for this compound in ESI-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of its atomic nuclei. ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the overall structure of this compound.
Expected ¹H NMR Spectral Features:
-
Aromatic protons of the indole ring.
-
A singlet for the N-methyl group.
-
Multiplets for the ethylamine and pyrrolidine protons.
-
A singlet for the methylene bridge protons.
Expected ¹³C NMR Spectral Features:
-
Signals corresponding to the carbon atoms of the indole ring, pyrrolidine ring, ethylamine side chain, and the sulfonylmethyl group.
Metabolism and Pharmacology
This compound is a known human metabolite of Almotriptan.[4] The N-demethylation of Almotriptan is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, as well as monoamine oxidase A (MAO-A).[4][5]
Caption: Metabolic pathway of Almotriptan to this compound.
The pharmacological activity of this compound has not been extensively characterized. However, as a primary metabolite, its potential to interact with serotonin receptors and contribute to the overall pharmacological profile of Almotriptan warrants investigation. In vitro studies using human liver microsomes can be employed to study the kinetics of its formation.[6] Further pharmacological screening, including receptor binding assays, is necessary to fully elucidate its activity.[7]
Forced Degradation Studies
To ensure the stability-indicating nature of analytical methods, forced degradation studies of Almotriptan should be performed according to ICH guidelines (Q1A(R2)).[8][9] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products, including this compound. The analytical method must be able to separate and quantify Almotriptan from all its degradation products.
Conclusion
This compound is a critical molecule in the context of Almotriptan drug development and manufacturing. A thorough understanding of its chemical properties, synthesis, and analytical behavior is essential for ensuring the quality, safety, and efficacy of the final drug product. The protocols and information presented in this guide provide a solid foundation for researchers and scientists working with this important metabolite and impurity. Further investigation into the pharmacological activity of this compound will provide a more complete picture of its role in the overall therapeutic effect and safety profile of Almotriptan.
References
-
Cozi, N. V., & Daley, P. F. (2020). Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials. Drug testing and analysis, 12(10), 1483–1493. [Link]
-
Gaudreault, F., & Chauret, N. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Journal of mass spectrometry : JMS, 45(10), 1149–1162. [Link]
-
Gaudreault, F., & Chauret, N. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. ResearchGate. [Link]
-
MicroSolv Technology Corporation. (n.d.). Sumatriptan as an API Analyzed with LCMS. Retrieved from [Link]
-
Forster, M. J., et al. (2006). Further investigation of the N-demethylation of tertiary amine alkaloids using the non-classical Polonovski reaction. Sciencemadness.org. [Link]
- Barker, S. A. (2021). Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses. U.S.
-
Dong, M. W. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. [Link]
-
ProQuest. (n.d.). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. Retrieved from [Link]
-
McEnroe, J. D., & Fleishaker, J. C. (2005). Clinical Pharmacokinetics of Almotriptan, a Serotonin 5-HT1B/1D Receptor Agonist for the Treatment of Migraine. Clinical Pharmacokinetics, 44(3), 237–246. [Link]
-
Cozzi, N. V., & Daley, P. F. (2020). Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials. Drug testing and analysis, 12(10), 1483–1493. [Link]
-
McEnroe, J. D., & Fleishaker, J. C. (2005). Clinical pharmacokinetics of almotriptan, a serotonin 5-HT(1B/1D) receptor agonist for the treatment of migraine. Clinical pharmacokinetics, 44(3), 237–246. [Link]
-
Westphal, F., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Forensic Science International, 260, 66-74. [Link]
- Su, W. (2014). Preparation method of almotriptan.
-
Hoshino, T., & Shimodaira, K. (1935). A synthesis of the methyltryptamines and some derivatives. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
-
Nageswara Rao, R., et al. (2012). LC-ESI-MS/MS determination of in vivo metabolites of almotriptan in rat plasma, urine and feces: application to pharmacokinetics. Journal of pharmaceutical and biomedical analysis, 63, 137–144. [Link]
-
Obach, R. S. (2016). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Current protocols in pharmacology, 74, 7.8.1–7.8.21. [Link]
-
Saibaba, B., et al. (2018). Stability-Indicating Reversed-Phase UHPLC Method Development and Characterization of Degradation Products of Almotriptan Maleate by LC-QTOF-MS/MS. Journal of chromatographic science, 56(1), 57–66. [Link]
-
Kirsch, G., et al. (2007). A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines by Solid Reagents in a Convenient Column Chromatography-like Setup. Organic Letters, 9(19), 3781–3783. [Link]
- Coop, A., & Jacobson, A. E. (2013). Process for n-dealkylation of tertiary amines. U.S.
-
Rosner, J., & Strang, J. (2025, December 1). Drug Testing. StatPearls. [Link]
-
Anonymous. (2011, May 26). Synthesis N,N-Dimethyl tryptamine. Sciencemadness.org. [Link]
-
Nageswara Rao, R., et al. (2012). LC-ESI-MS/MS determination of in vivo metabolites of almotriptan in rat plasma, urine and feces: application to pharmacokinetics. Semantic Scholar. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. [Link]
-
Miners, J. O., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74, 7.8.1–7.8.21. [Link]
-
Yust, M. M., et al. (2004). A simplified HPLC method for determination of tryptophan in some cereals and legumes. ResearchGate. [Link]
-
Lavudu, P., et al. (2013). High Performance Liquid Chromatographic Analysis of Almotriptan Malate in Bulk and Tablets. ResearchGate. [Link]
-
Pergolide Synthesis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
de Vries, T., et al. (2021). Serotonin receptor agonists in the acute treatment of migraine: a review on their therapeutic potential. Journal of headache and pain, 22(1), 1-13. [Link]
-
Lavudu, P., et al. (2013). High Performance Liquid Chromatographic Analysis of Almotriptan Malate in Bulk and Tablets. Advanced pharmaceutical bulletin, 3(2), 423–427. [Link]
-
European Medicines Agency. (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]
- Laroia, G., & Laroia, R. (2010). Novel process to prepare almotriptan. U.S.
- GH Research Ireland Ltd. (2023). Method for preparing a tryptamine derivative.
-
Daley, P. F., & Cozzi, N. V. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug testing and analysis, 4(7-8), 617–628. [Link]
-
Dealkylation Reactions of Amines. (n.d.). Science of Synthesis. [Link]
-
Compan, V., et al. (2021). The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders. International journal of molecular sciences, 22(11), 5898. [Link]
-
Pharmaffiliates. (n.d.). Almotriptan Related Compound C. Retrieved from [Link]
-
ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]
-
Guengerich, F. P. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Biomedical chromatography : BMC, 23(1), 1–10. [Link]
-
Bajaj, S., et al. (2012). Forced Degradation Studies. ResearchGate. [Link]
-
DNA Legal. (2021, May 12). Drug testing: Drug Metabolites (Part 1). [Link]
-
Evans, D. C. (2009). Issues in the Safety Testing of Metabolites. Toxicological Sciences, 112(1), 22-27. [Link]
-
Bosch, J., et al. (2000). Pharmacological characterization of almotriptan: an indolic 5-HT receptor agonist for the treatment of migraine. The Journal of pharmacology and experimental therapeutics, 292(1), 215–222. [Link]
Sources
- 1. Pharmacological characterization of almotriptan: an indolic 5-HT receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Almotriptan Related Compound C USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Clinical pharmacokinetics of almotriptan, a serotonin 5-HT(1B/1D) receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. youtube.com [youtube.com]
Methodological & Application
Application Note & Protocol: Quantification of N-Desmethyl Almotriptan in Human Plasma by LC-MS/MS
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the quantitative analysis of N-Desmethyl Almotriptan, a primary metabolite of the anti-migraine drug Almotriptan, in human plasma. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is designed for high sensitivity, specificity, and throughput, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The protocol herein is grounded in established bioanalytical method validation principles set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3][4][5].
Introduction: The Scientific Imperative
Almotriptan is a selective 5-HT(1B/1D) receptor agonist used for the acute treatment of migraine.[6][7] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is governed by absorption, distribution, metabolism, and excretion. The metabolism of Almotriptan occurs primarily in the liver through monoamine oxidase (MAO) and cytochrome P450 enzymes (CYP3A4 and CYP2D6).[8][9] This process yields several metabolites, with this compound being a significant product.[7][9]
The quantification of this compound in human plasma is critical for several reasons:
-
Pharmacokinetic (PK) Profiling: Understanding the formation and elimination kinetics of this metabolite provides a more complete picture of the parent drug's disposition.
-
Drug-Drug Interaction (DDI) Studies: Co-administered drugs that inhibit or induce the metabolic enzymes responsible for Almotriptan's conversion can alter the levels of this compound, potentially impacting safety and efficacy.
-
Assessment of Intrinsic and Extrinsic Factors: Patient-specific factors such as genetic polymorphisms in metabolic enzymes, age, and organ function can influence the metabolic ratio of Almotriptan to this compound.
This application note details a robust LC-MS/MS method for the accurate and precise quantification of this compound, providing researchers with a reliable tool for their drug development and clinical research endeavors.
Method Overview: A Logic-Driven Approach
The selection of LC-MS/MS is predicated on its inherent selectivity and sensitivity, which are paramount when analyzing analytes at low concentrations in a complex biological matrix like human plasma. The overall workflow is designed for efficiency and to minimize matrix effects, ensuring data of the highest quality.
Figure 1: High-level analytical workflow.
Experimental Protocol: A Step-by-Step Guide
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
This compound-d3 (or other suitable stable isotope-labeled internal standard)
-
Almotriptan-d6 (for simultaneous analysis of parent drug, if desired)[10][11][12]
-
Human plasma (K2-EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of generating reproducible gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a TurboIonSpray or similar electrospray ionization (ESI) source.
-
Data System: Software for instrument control, data acquisition, and processing.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (IS) in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to prepare working solutions for constructing the calibration curve and quality control (QC) samples.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[13][14]
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of the respective sample (standard, QC, or unknown plasma) into the appropriately labeled tube.
-
Add 25 µL of the internal standard working solution to each tube (excluding blank samples).
-
To precipitate the proteins, add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube. The recommended ratio of acetonitrile to plasma is 3:1 (v/v).[15]
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
The following conditions serve as a starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | See Table 2 below |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| Ion Source Temp. | 550°C |
| MRM Transitions | See Table 3 below |
Table 1: Suggested LC-MS/MS parameters.
Table 2: Illustrative LC Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 322.1 | 187.1 |
| This compound-d3 (IS) | 325.1 | 190.1 |
| Almotriptan | 336.1 | 201.1[10][11][12] |
| Almotriptan-d6 (IS) | 342.2 | 207.2[10][11][12] |
Note: The specific m/z values should be confirmed by direct infusion of the analytical standards.
Method Validation: Ensuring Trustworthiness
A full validation of the bioanalytical method must be performed in accordance with regulatory guidelines to ensure its reliability.[3][16]
Figure 2: Key parameters for method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria (EMA/FDA) |
| Selectivity | Analyze at least six blank plasma lots for interferences at the retention time of the analyte and IS. | No significant interfering peaks at the LLOQ level. |
| Calibration Curve | Analyze a blank, a zero standard, and at least six non-zero standards over the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at four levels (LLOQ, Low, Mid, High) in replicate (n=5) on at least three separate days. | Mean accuracy within 85-115% of nominal (80-120% for LLOQ). Precision (%CV) ≤15% (≤20% for LLOQ).[1][17] |
| Recovery | Compare the analyte peak area from extracted samples to that of post-extraction spiked samples at three QC levels. | Recovery should be consistent, precise, and reproducible. |
| Matrix Effect | Compare the analyte peak area in post-extraction spiked samples to that of neat solutions. | IS-normalized matrix factor should be consistent across lots with a %CV ≤15%. |
| Stability | Assess analyte stability in plasma under various conditions (freeze-thaw, bench-top, long-term storage) and in processed samples. | Mean concentrations of stability samples should be within ±15% of nominal concentrations. |
Table 4: Summary of validation experiments and typical acceptance criteria.
Data and Expected Results
A successfully validated method will demonstrate linearity over the defined concentration range (e.g., 0.1 to 50 ng/mL). The accuracy and precision data from the validation runs should meet the acceptance criteria outlined in Table 4.
Table 5: Example Inter-day Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.1 | 0.105 | 105.0 | 8.2 |
| Low | 0.3 | 0.291 | 97.0 | 6.5 |
| Mid | 5.0 | 5.15 | 103.0 | 4.1 |
| High | 40.0 | 39.6 | 99.0 | 3.5 |
Conclusion: A Foundation for Confident Analysis
This application note provides a detailed protocol and the underlying scientific rationale for the quantification of this compound in human plasma using LC-MS/MS. By adhering to the principles of bioanalytical method validation, researchers can generate high-quality, reliable data to support their drug development programs and clinical studies. The described method, centered on a straightforward protein precipitation extraction and sensitive MS detection, offers a robust and efficient solution for the bioanalytical community.
References
-
Ravikumar, K., Chandu, B. R., Challa, B. R., & Chandrasekhar, K. B. (2012). Method Development and Validation of Almotriptan in Human Plasma by HPLC Tandem Mass Spectrometry: Application to Pharmacokinetic Study. Scientia Pharmaceutica, 80(2), 367–378. Available from: [Link]
-
ResearchGate. (n.d.). Method Development and Validation of Almotriptan in Human Plasma by HPLC Tandem Mass Spectrometry: Application to Pharmacokinetic Study. Available from: [Link]
-
PubMed. (2012). Method development and validation of almotriptan in human plasma by HPLC tandem mass spectrometry: application to pharmacokinetic study. Available from: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]
-
National Center for Biotechnology Information. (2024). Almotriptan - StatPearls. Available from: [Link]
-
Patsnap Synapse. (n.d.). What is the mechanism of Almotriptan Malate? Available from: [Link]
-
ResearchGate. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Available from: [Link]
-
Agilent Technologies. (n.d.). Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. Available from: [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Available from: [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Available from: [Link]
-
ResearchGate. (n.d.). Clinical Pharmacokinetics of Almotriptan, a Serotonin 5-HT1B/1D Receptor Agonist for the Treatment of Migraine. Available from: [Link]
-
Chromatography Online. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Available from: [Link]
-
MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Available from: [Link]
-
U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Almotriptan. Available from: [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]
-
Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Available from: [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]
-
ResearchGate. (n.d.). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)? Available from: [Link]
-
Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available from: [Link]
-
FOLIA. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Available from: [Link]
- Google Patents. (n.d.). A process for the preparation of almotriptan.
-
National Center for Biotechnology Information. (n.d.). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Available from: [Link]
-
Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References. Available from: [Link]
-
KCAS Bioanalytical & Biomarker Services. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available from: [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Available from: [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. Almotriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Almotriptan | C17H25N3O2S | CID 123606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Almotriptan Malate? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Method Development and Validation of Almotriptan in Human Plasma by HPLC Tandem Mass Spectrometry: Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Method development and validation of almotriptan in human plasma by HPLC tandem mass spectrometry: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [folia.unifr.ch]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. consultations.tga.gov.au [consultations.tga.gov.au]
- 17. researchgate.net [researchgate.net]
Technical Application Note: High-Resolution Stability-Indicating HPLC Method for N-Desmethyl Almotriptan
Executive Summary
This Application Note details a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the quantification of N-Desmethyl Almotriptan , a primary metabolite and process-related impurity of the anti-migraine agent Almotriptan.
Beyond standard purity profiling, monitoring this compound is critical due to its secondary amine structure, which serves as a precursor for N-nitroso-desmethyl-almotriptan —a potential mutagenic nitrosamine impurity. This protocol utilizes a gradient elution on a base-deactivated C18 column to achieve baseline resolution (
Chemical Context & Mechanistic Rationale[1][2]
The Analyte
Almotriptan is a selective 5-HT1B/1D agonist containing a dimethylaminoethyl group.[1][2] This compound is formed via metabolic demethylation (CYP450 mediated) or degradation.
-
Target Impurity: this compound (Secondary Amine)[7]
Separation Logic (The "Why")
Separating a methyl-analog from its parent is chromatographically challenging due to their similar hydrophobicity.
-
Stationary Phase Selection: A C18 column with high carbon load and end-capping is essential. The end-capping minimizes interaction with residual silanols, which often causes peak tailing for basic triptans.
-
pH Control: Almotriptan has a pKa ~9.5 (amine). We utilize a pH 3.0 phosphate buffer . At this pH, both the parent and impurity are fully protonated (
). This prevents secondary interactions with silanols and improves peak symmetry. -
Elution Order: In reverse-phase chromatography, the loss of a methyl group generally increases polarity (due to the exposed N-H moiety capable of hydrogen bonding). Therefore, This compound is expected to elute prior to Almotriptan .
Experimental Protocol
Instrumentation & Reagents[4]
-
System: UHPLC or HPLC system equipped with a Photodiode Array (PDA) detector.
-
Reagents:
-
Acetonitrile (HPLC Grade)[8]
-
Potassium Dihydrogen Phosphate (
) -
Orthophosphoric Acid (85%)
-
Water (Milli-Q or equivalent)
-
Chromatographic Conditions
This "recipe" is designed to be robust against minor fluctuations in pH and organic composition.
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 10 µL |
| Detection | UV at 227 nm (Indole absorption max) |
| Run Time | 25 Minutes |
Mobile Phase Preparation
-
Buffer (Mobile Phase A): Dissolve 2.72 g of
in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute orthophosphoric acid. Filter through 0.45 µm membrane. -
Organic (Mobile Phase B): Acetonitrile (100%).
Gradient Program
A gradient is required to elute late-eluting non-polar degradants while maintaining resolution of the early eluting N-desmethyl peak.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 90 | 10 | Isocratic Hold (N-desmethyl elution) |
| 15.0 | 60 | 40 | Linear Gradient |
| 20.0 | 60 | 40 | Wash |
| 21.0 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | Stop |
Method Development Workflow
The following diagram illustrates the logical flow used to optimize this method, ensuring specificity against nitrosamine precursors.
Figure 1: Method Development Logic Flow. Colors indicate critical decision gates (Red) and validation steps (Green).
Forced Degradation Studies (Stress Testing)
To prove the method is "stability-indicating," the drug must be subjected to stress.[9] The assay must resolve the API from all generated degradants.
Stress Protocol
-
Acid Hydrolysis: 0.1 N HCl, 60°C for 4 hours. Expectation: Minor degradation.
-
Base Hydrolysis: 0.1 N NaOH, 60°C for 2 hours. Expectation: Significant degradation (Amide/Sulfonamide hydrolysis).
-
Oxidation: 3%
, Room Temp for 6 hours. Expectation: N-Oxide formation (elutes early) and Indole oxidation. -
Photolytic: 1.2 million lux hours (ICH Q1B). Expectation: Indole ring darkening/polymerization.
Degradation Pathway Diagram
The following visualizes the potential degradation pathways the method must detect.
Figure 2: Degradation and Impurity Pathway.[3] Note the N-Nitroso risk derived specifically from the N-Desmethyl variant.
Method Validation Summary (ICH Q2)
The following parameters must be met to consider the method validated for regulatory submission.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at RT of Almotriptan or N-Desmethyl | Pass (Purity Angle < Purity Threshold) |
| Linearity ( | 0.9998 | |
| Precision (RSD) | 0.8% | |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.4% |
| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | LOD: 0.05 µg/mL |
| Robustness | Resolution | Pass |
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[5][10] International Council for Harmonisation.[5][11] Link
-
Sriram Chem. (n.d.). This compound Malate Reference Standard.[12] Retrieved October 24, 2023.[13] Link
-
PubChem. (n.d.).[14] Almotriptan Compound Summary.[3][1][4][5] National Center for Biotechnology Information. Link
-
Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[9] Advanced Drug Delivery Reviews. (Contextual grounding for stress testing protocols).
-
Veeprho. (n.d.). N-Nitroso Desmethyl Almotriptan Impurity.[7][14] Retrieved October 24, 2023.[13] Link
Sources
- 1. Almotriptan | C17H25N3O2S | CID 123606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. US20100292290A1 - Novel process to prepare almotriptan - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability-Indicating Reversed-Phase UHPLC Method Development and Characterization of Degradation Products of Almotriptan Maleate by LC-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method Development and Validation of Almotriptan in Human Plasma by HPLC Tandem Mass Spectrometry: Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. sciforum.net [sciforum.net]
- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
- 12. This compound Malate - SRIRAMCHEM [sriramchem.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. N-nitroso-desmethyl-almotriptan | C16H22N4O3S | CID 169444891 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Protocol for the Simultaneous Quantification of Triptans and Their Metabolites in Human Plasma
Introduction: The Clinical Imperative for Triptan Bioanalysis
Triptans are a class of serotonin 5-HT1B/1D receptor agonists critical for the acute treatment of migraine headaches. The clinical efficacy and safety profile of these drugs, including sumatriptan, zolmitriptan, and rizatriptan, are intrinsically linked to their absorption, distribution, metabolism, and excretion (ADME) characteristics. As drug development and clinical monitoring demand increasingly precise pharmacokinetic (PK) and toxicokinetic (TK) data, the focus extends beyond the parent drug to its various metabolites. These metabolites can have their own pharmacological activity or serve as key biomarkers for metabolic phenotyping.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for this purpose, offering unparalleled sensitivity, specificity, and throughput for quantifying low-concentration analytes in complex biological matrices.[1] This application note provides a detailed, field-proven protocol for the simultaneous analysis of multiple triptans and their primary metabolites in human plasma. We will not only detail the "how" but also the critical "why" behind each step, grounding our methodology in established bioanalytical principles and regulatory expectations.
Foundational Principles: Crafting a Self-Validating Method
A successful bioanalytical method is a self-validating system where each component is optimized to ensure accuracy, precision, and robustness. The choices made in sample preparation, chromatography, and detection are interconnected and designed to mitigate common challenges in bioanalysis.
The Challenge of the Matrix: Rationale for Sample Preparation
Biological matrices like plasma are complex mixtures of proteins, lipids, salts, and endogenous metabolites that can interfere with analyte quantification.[2] This "matrix effect" can suppress or enhance the analyte signal at the mass spectrometer's ion source, leading to inaccurate results.[3][4] Therefore, a rigorous sample preparation strategy is not optional; it is essential for a reliable assay.
While methods like protein precipitation (PPT) are fast, they often fail to remove sufficient matrix components, particularly phospholipids, which are notorious for causing ion suppression. Liquid-liquid extraction (LLE) offers cleaner extracts but can be labor-intensive and may yield variable recoveries for metabolites with different polarities.[1][5]
For this application, Solid-Phase Extraction (SPE) is the recommended approach. It provides the most effective cleanup by combining physical filtration with chemical affinity, selectively isolating analytes while discarding the bulk of matrix interferences.[6][7] A polymeric reversed-phase sorbent is ideal as it retains the moderately lipophilic parent triptans and their more polar metabolites, allowing for a comprehensive elution.
The Role of the Internal Standard (IS)
To account for variability during sample preparation and potential matrix effects, a suitable internal standard (IS) is incorporated into every sample, calibrator, and quality control (QC). The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., Sumatriptan-d6). A SIL-IS is chemically identical to the analyte and thus co-elutes chromatographically and experiences the same matrix effects, providing the most accurate correction.[8] If a SIL-IS is unavailable, a structural analog with similar extraction and ionization properties can be used.
Chromatographic Separation and Mass Spectrometric Detection
The goal of chromatography is to separate the analytes of interest from each other and from co-extracted matrix components before they enter the mass spectrometer.
-
Chromatography: Reversed-phase chromatography using a C18 column is the standard for separating compounds of moderate polarity like triptans. A gradient elution, starting with a high aqueous mobile phase and ramping up the organic phase (e.g., methanol or acetonitrile), effectively separates the more polar metabolites, which elute early, from the parent drugs. The addition of a mobile phase modifier like formic acid is crucial; it acidifies the mobile phase (pH ~3-4), ensuring the basic nitrogen atoms on the triptans are protonated. This improves peak shape by preventing tailing and enhances ionization efficiency for positive-mode electrospray.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is perfectly suited for triptans, as their protonated nature makes them readily form gaseous ions. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole (Q1) isolates the specific protonated molecule (the precursor ion), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) isolates a specific, characteristic fragment (the product ion). This precursor → product ion transition is highly specific to the analyte, effectively filtering out chemical noise and providing exceptional sensitivity and selectivity.[1][6]
Detailed Application Protocol
This protocol is designed for the simultaneous analysis of Sumatriptan, Zolmitriptan, Rizatriptan, and their major metabolites.
Materials and Reagents
-
Analytes and IS: Reference standards of Sumatriptan, Zolmitriptan, Rizatriptan, and their respective metabolites (e.g., N-desmethyl-zolmitriptan, sumatriptan carboxylic acid). Stable isotope-labeled internal standards (e.g., Sumatriptan-d6, Rizatriptan-d6).
-
Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, Water, and Isopropanol.
-
Reagents: Formic acid (≥98%), Ammonium acetate.
-
Biological Matrix: Drug-free human plasma (K2-EDTA).
-
Consumables: Polymeric reversed-phase SPE cartridges (e.g., 30 mg/1 mL), 1.5 mL polypropylene tubes, autosampler vials.
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard in methanol to create individual primary stock solutions.
-
Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with 50:50 methanol:water. These solutions are used to spike the plasma for calibration curves and QCs.
-
Internal Standard Working Solution: Prepare a combined IS working solution (e.g., 100 ng/mL) in 50:50 methanol:water.
-
Calibration Curve and QC Samples: Spike drug-free plasma with the appropriate working solutions to create a calibration curve (e.g., 8 non-zero points from 0.1 to 200 ng/mL) and at least four levels of QC samples: LLOQ (Lower Limit of Quantification), Low, Medium, and High.
Sample Preparation: Solid-Phase Extraction (SPE) Workflow
This procedure should be performed for all plasma samples, calibration standards, and QCs.
-
Pre-treatment: To a 200 µL aliquot of plasma, add 20 µL of the IS working solution. Vortex for 10 seconds. Add 200 µL of 2% formic acid in water and vortex again. This step lyses the plasma and ensures the analytes are in the correct protonation state for binding.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water. This removes highly polar, unretained matrix components. Follow with a wash of 1 mL of 20% methanol in water to remove less polar interferences.
-
Elution: Elute the analytes and IS from the cartridge with 1 mL of methanol into a clean collection tube. The organic solvent disrupts the reversed-phase interaction, releasing the compounds.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid). Vortex thoroughly.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters
The following tables provide a validated starting point for the instrumental method. These parameters should be optimized for the specific instrument in use.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Rationale |
|---|---|---|
| LC System | High-Performance or Ultra-High Performance LC system | Provides robust and reproducible separations. |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Industry standard for retaining moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase for better peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic eluent for gradient separation. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Reduces viscosity and improves peak shape. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
| Gradient | 5% B to 95% B over 5 min, hold 1 min, re-equilibrate | Separates polar metabolites from parent drugs efficiently. |
Table 2: Mass Spectrometry Parameters (Example MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Sumatriptan | 296.2 | 58.1 | 25 |
| Sumatriptan-d6 (IS) | 302.2 | 64.1 | 25 |
| Rizatriptan | 270.2 | 201.2 | 22 |
| Rizatriptan-d6 (IS) | 276.1 | 207.1 | 22 |
| Zolmitriptan | 288.2 | 58.1 | 28 |
| N-desmethylzolmitriptan | 274.2 | 44.1 | 30 |
Note: MRM transitions and collision energies are instrument-dependent and must be optimized empirically.[6][9][10]
Method Validation: Ensuring Data Integrity
Before analyzing study samples, the method must be fully validated according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance.[11][12][13] This process provides documented evidence that the method is reliable and fit for its intended purpose. Key validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components. Assessed by analyzing blank matrix from multiple sources.
-
Linearity and Range: The concentration range over which the assay is accurate and precise. A calibration curve with at least six non-zero points is analyzed, and a regression analysis is performed.
-
Accuracy and Precision: Assessed by analyzing QC samples at multiple concentration levels on different days. Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (%CV) should not exceed 15% (20% at LLOQ).[14]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[1]
-
Matrix Effect: Assessed by comparing the response of an analyte in a post-extraction spiked blank sample to the response of the analyte in a neat solution. The IS-normalized matrix factor should be consistent across different lots of matrix.[2]
-
Recovery: The extraction efficiency of the analytical process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Stability: Analyte stability is evaluated under various conditions mimicking sample handling and storage, including freeze-thaw cycles, bench-top stability, and long-term storage at -80°C.[15]
Conclusion
This application note details a robust and reliable LC-MS/MS method for the simultaneous quantification of triptans and their metabolites in human plasma. By combining an optimized solid-phase extraction protocol with gradient reversed-phase liquid chromatography and highly selective tandem mass spectrometry, this method achieves the sensitivity and specificity required for demanding pharmacokinetic and clinical research applications. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality, defensible data that meets global regulatory standards.
References
-
Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum. Biomedical Chromatography. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]
-
Chromatographic analysis of tryptophan metabolites. Journal of Separation Science. [Link]
-
Chromatographic analysis of tryptophan metabolites. PubMed. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Review of Analytical Methods for Identification and Determination of Triptans. ResearchGate. [Link]
-
Mass spectra of: a rizatriptan Q1 scan and b fragmentation of... ResearchGate. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Simultaneous LC–MS–MS Determination of Zolmitriptan and Its Active Metabolite N -Desmethylzolmitriptan in Human Plasma. ResearchGate. [Link]
-
Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry. PubMed. [Link]
-
FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. American Society for Clinical Pharmacology & Therapeutics. [Link]
-
FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. [Link]
-
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study. National Institutes of Health. [Link]
-
Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers. National Institutes of Health. [Link]
-
Chromatographic separation of tryptophan metabolites. PubMed. [Link]
-
Development and validation of an LC-ESI-MS/MS method for the simultaneous quantification of naproxen and sumatriptan in human plasma: application to a pharmacokinetic study. PubMed. [Link]
-
Chromatographic Analysis of Tryptophan Metabolites. ResearchGate. [Link]
-
Development and validation of an LC-ESI-MS/MS method for the simultaneous quantification of naproxen and sumatriptan in human plasma: application to a pharmacokinetic study. ResearchGate. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. [Link]
-
HPLC method for the determination of sumatriptan in plasma and brain tissue. ResearchGate. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
-
Automated Liquid Handling Extraction and Rapid Quantification of Underivatized Amino Acids and Tryptophan Metabolites from Human Serum and Plasma Using Dual-Column U(H)PLC-MRM-MS and Its Application to Prostate Cancer Study. National Institutes of Health. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. [Link]
-
Matrix effect in a view of LC-MS/MS: An overview. ResearchGate. [Link]
-
Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis. National Institutes of Health. [Link]
-
Solid phase extraction – Knowledge and References. Taylor & Francis Online. [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. [Link]
-
Optimization of Extraction and Pre-Concentration of Rizatriptan in Biological Samples Using Solvent Bar and Chemometrics Design. Bentham Science. [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. [Link]
-
(PDF) Validated high performance liquid chromatography (HPLC) method for the determination of sumatriptan in rabbit plasma: Application to pharmacokinetic study. ResearchGate. [Link]
-
Sample preparation for metabolomic analysis in LCMS/MS. ResearchGate. [Link]
-
A Simple Fractionated Extraction Method for the Comprehensive Analysis of Metabolites, Lipids, and Proteins from a Single Sample. National Institutes of Health. [Link]
-
Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy. PubMed. [Link]
-
Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water. National Institutes of Health. [Link]
-
From sample preparation to LC-MS to data in metabolomics: the devil is in the details. YouTube. [Link]
Sources
- 1. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development and Validation of a Quantitation Method for N-Desmethyl Almotriptan in Human Plasma
Executive Summary
This application note details the strategic development and validation of a bioanalytical method for the simultaneous quantification of Almotriptan and its primary metabolite, N-Desmethyl Almotriptan, in human plasma. While Almotriptan (Axert®) is a well-established 5-HT1B/1D agonist for migraine treatment, the quantification of its N-desmethyl metabolite is critical for comprehensive pharmacokinetic (PK) profiling, particularly in special populations (e.g., renal impairment) where metabolic clearance pathways may be altered.
This guide moves beyond standard recipes, offering a "first-principles" approach to method design, structural elucidation for mass transitions, and a rigorous validation framework aligned with the ICH M10 Bioanalytical Method Validation guideline.
Scientific Background & Molecule Characterization[1][2][3][4][5][6]
Almotriptan is metabolized primarily by MAO-A (oxidative deamination) and CYP3A4/2D6.[1] The N-desmethyl metabolite (loss of a methyl group from the dimethylamine side chain) retains structural similarity to the parent but exhibits higher polarity.
Chemical Properties & MS/MS Transition Logic
To develop a robust method, we must first derive the mass spectrometry transitions based on the fragmentation behavior of the parent molecule.
-
Almotriptan (Parent):
-
Formula: C17H25N3O2S[2]
-
MW: 335.46 Da
-
Precursor Ion [M+H]+: 336.2
-
Dominant Fragment: m/z 201.1 (Corresponds to the indole-sulfonyl-methyl-pyrrolidine core, formed by the cleavage of the ethyl-dimethylamine side chain).
-
-
This compound (Metabolite):
-
Modification: Loss of -CH3 group (-14.02 Da) from the amine tail.
-
Precursor Ion [M+H]+: 322.2
-
Predicted Fragment: Since the modification is on the leaving group (the amine chain), the stable core fragment (indole-sulfonyl moiety) remains unchanged.
-
Primary Transition: 322.2
201.1 -
Secondary Transition (Qualifier): Loss of the pyrrolidine ring or sulfonyl cleavage may yield 322.2
58.0 (or similar low mass amine fragments), but the core 201.1 is most specific.
-
Method Development Strategy
Chromatographic Separation
The N-desmethyl metabolite is more polar than Almotriptan, leading to earlier elution in Reverse Phase (RP) chromatography. This poses a risk of ion suppression from early-eluting plasma phospholipids.
-
Column Selection: A standard C18 may not provide sufficient retention for the polar metabolite.
-
Recommendation:Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 50 mm) or Phenomenex Kinetex Biphenyl (2.6 µm). The HSS T3 technology is specifically designed to retain polar analytes via compatible pore structures.
-
-
Mobile Phase:
-
A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (Buffers pH to ~3.5, stabilizing ionization).
-
B: Acetonitrile (preferred over Methanol for lower backpressure and sharper peaks for triptans).
-
Sample Preparation: The "Clean" Approach
While Protein Precipitation (PPT) is fast, it leaves significant matrix effects. For a validated method requiring high sensitivity (LLOQ ~0.1-0.5 ng/mL), Liquid-Liquid Extraction (LLE) is superior.
-
Solvent System: A mixture of Ethyl Acetate:Dichloromethane (4:1 v/v) provides optimal recovery (>85%) for the indole core while minimizing the extraction of polar plasma interferences.
-
Alkaline Pre-treatment: Adding 50 µL of 0.1 M NaOH or Na2CO3 ensures the amine groups are uncharged (free base), significantly boosting extraction efficiency into the organic layer.
Experimental Protocol
Materials & Reagents
-
Analytes: Almotriptan Malate (Reference Standard), this compound (Custom Synthesis or Metabolite Standard).
-
Internal Standard (IS): Almotriptan-d3 or d6 (Deuterated IS is mandatory for regulated bioanalysis to track matrix effects).
-
Matrix: K2EDTA Human Plasma (Drug-free).
LC-MS/MS Conditions
| Parameter | Setting |
| System | UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) |
| Ionization | ESI Positive Mode |
| Column | Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm |
| Column Temp | 40°C |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 2-5 µL |
| Run Time | 4.5 minutes |
Gradient Profile:
-
0.0 - 0.5 min: 10% B (Isocratic hold for loading)
-
0.5 - 2.5 min: 10%
90% B (Linear ramp) -
2.5 - 3.5 min: 90% B (Wash)
-
3.5 - 3.6 min: 90%
10% B -
3.6 - 4.5 min: 10% B (Re-equilibration)
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | DP (V) | CE (eV) |
|---|---|---|---|---|
| Almotriptan | 336.2 | 201.1 | 60 | 25 |
| This compound | 322.2 | 201.1 | 60 | 25 |
| Almotriptan-d3 (IS) | 339.2 | 201.1 | 60 | 25 |
(Note: DP and CE values are instrument-dependent and must be optimized during tuning).
Extraction Procedure (LLE)
-
Aliquot: Transfer 200 µL of plasma sample into a 2 mL polypropylene tube.
-
IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL). Vortex 10 sec.
-
Basification: Add 50 µL of 0.1 M NaOH. Vortex 10 sec.
-
Extraction: Add 1.5 mL of Ethyl Acetate:DCM (80:20) .
-
Agitation: Shake on a reciprocating shaker for 10 min at high speed.
-
Separation: Centrifuge at 4000 rpm for 5 min at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice bath) and decant the organic supernatant into a clean glass tube.
-
Evaporation: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 150 µL of Mobile Phase A:B (80:20). Vortex and transfer to HPLC vial.
Validation Framework (ICH M10 Compliance)
To ensure the method is "trustworthy" and regulatory-ready, the following validation parameters must be executed.
Linearity & Range
-
Range: 0.5 ng/mL (LLOQ) to 200 ng/mL (ULOQ).
-
Curve: 8 non-zero standards. Weighting factor
is recommended to improve accuracy at the lower end. -
Acceptance: Back-calculated concentrations must be within ±15% (±20% for LLOQ).
Accuracy & Precision
-
QCs: Low (1.5 ng/mL), Medium (80 ng/mL), High (160 ng/mL).
-
Intra-day: 5 replicates per level in one batch.
-
Inter-day: 3 separate batches on different days.
-
Criteria: CV% and Bias% must be <15%.
Selectivity & Specificity
-
Analyze 6 different lots of blank human plasma (including one lipemic and one hemolyzed lot).
-
Requirement: No interfering peaks >20% of the LLOQ response at the retention times of Almotriptan or its metabolite.
Matrix Effect (ME)
-
Compare the peak area of analytes spiked into extracted blank plasma vs. analytes in pure solvent.
-
IS-Normalized ME: The IS should compensate for any suppression. The IS-normalized matrix factor should be close to 1.0 with CV <15% across 6 lots.
Visualization: Method Logic & Workflow
Bioanalytical Workflow Diagram
This diagram illustrates the critical path from sample receipt to data generation, highlighting the "Self-Validating" checkpoints.
Caption: Figure 1: Step-by-step bioanalytical workflow for Almotriptan quantification, integrating critical extraction chemistry and validation gates.
Method Optimization Decision Tree
A logical guide for troubleshooting common issues during development.
Caption: Figure 2: Decision tree for troubleshooting sensitivity, peak shape, and matrix effects during Almotriptan method development.
References
-
ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3]
-
Nageswara Rao, R., et al. (2012).[4] LC-ESI-MS/MS determination of in vivo metabolites of almotriptan in rat plasma, urine and feces. Journal of Chromatography B. [Link]
-
Jansat, J. M., et al. (2007). Pharmacokinetics of almotriptan in healthy subjects. Clinical Pharmacokinetics. [Link]
Sources
Application Notes and Protocols: The Role of N-Desmethyl Almotriptan in Elucidating Drug Metabolism Pathways
Abstract
This technical guide provides a comprehensive overview of the strategic use of N-Desmethyl Almotriptan in drug metabolism studies. Almotriptan, a selective 5-HT1B/1D receptor agonist for the treatment of migraine[1][2][3], undergoes extensive metabolism primarily mediated by monoamine oxidase A (MAO-A) and, to a lesser extent, cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6[4][5][6][7][8][9]. This compound is a known metabolite of Almotriptan[2][10]. This document outlines detailed protocols for utilizing this compound as a critical tool for researchers, scientists, and drug development professionals to investigate Almotriptan's metabolic fate, identify key metabolizing enzymes, and assess potential drug-drug interactions. The protocols herein are designed to ensure scientific integrity and provide a framework for generating robust and reproducible data.
Introduction: The Metabolic Landscape of Almotriptan
Almotriptan is an effective acute treatment for migraine headaches[1][11]. Its clinical efficacy and safety profile are intrinsically linked to its pharmacokinetic properties, which are heavily influenced by its metabolic clearance[6][9][12]. A thorough understanding of Almotriptan's metabolism is paramount for predicting its behavior in diverse patient populations and identifying potential drug-drug interactions.
Almotriptan is metabolized through two primary pathways:
-
Monoamine Oxidase (MAO)-mediated oxidative deamination: This is the major route, accounting for approximately 27% of the dose, and is primarily catalyzed by MAO-A. This pathway leads to the formation of an indoleacetic acid metabolite.[5]
-
Cytochrome P450 (CYP)-mediated oxidation: This is a secondary, yet significant, pathway responsible for about 12% of the dose. The key enzymes involved are CYP3A4 and CYP2D6, which catalyze the hydroxylation of the pyrrolidine ring.[5]
This compound is a metabolite formed through the N-demethylation of the parent drug. While the prescribing information for Almotriptan focuses on the indoleacetic acid and gamma-aminobutyric acid derivatives as the main inactive metabolites[5], the study of this compound can provide valuable insights into the specific contributions of CYP enzymes to Almotriptan's overall metabolism. The availability of a certified this compound malate reference standard is crucial for these investigations[10].
The Significance of this compound in Metabolism Studies
The use of this compound as a reference standard and an investigational tool is central to several key areas of drug metabolism research:
-
Metabolite Identification and Quantification: The authenticated standard allows for unambiguous identification and accurate quantification of this compound in various biological matrices (e.g., plasma, urine, microsomes, hepatocytes) using analytical techniques such as LC-MS/MS[13][14][15][16][17].
-
Reaction Phenotyping: By monitoring the formation of this compound in the presence of specific enzyme inhibitors or using recombinant enzymes, researchers can definitively identify the CYP isoforms responsible for this metabolic step.
-
Drug-Drug Interaction (DDI) Potential: Investigating the inhibition of this compound formation by co-administered drugs can help predict the clinical potential for DDIs. Conversely, understanding which enzymes metabolize Almotriptan to this compound can help anticipate interactions with known inhibitors or inducers of those enzymes.
-
Understanding Metabolic Pathways: The formation of this compound represents a specific metabolic route. Studying this pathway contributes to a more complete picture of Almotriptan's biotransformation.
Almotriptan Metabolic Pathway
The metabolic conversion of Almotriptan involves multiple enzymatic systems. The following diagram illustrates the primary pathways leading to its major metabolites, including the N-demethylation route.
Caption: Metabolic pathways of Almotriptan.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in in vitro drug metabolism studies. These protocols should be adapted based on specific experimental goals and available resources.
Analytical Method Development for this compound
Objective: To develop a sensitive and specific analytical method for the quantification of this compound, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Rationale: A robust analytical method is the cornerstone of any metabolism study, ensuring accurate and reproducible quantification of the metabolite.
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound malate reference standard in a suitable solvent (e.g., methanol, DMSO) at a concentration of 1 mg/mL.
-
Perform serial dilutions to create calibration standards and quality control (QC) samples at various concentrations spanning the expected experimental range.
-
-
LC-MS/MS System and Conditions:
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate to improve peak shape and ionization.
-
Flow Rate: Typically 0.2-0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for amine-containing compounds like this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Determine the optimal precursor ion (the protonated molecule [M+H]+) and product ions for this compound by infusing the standard solution into the mass spectrometer.
-
-
-
Sample Preparation:
-
For in vitro samples (e.g., microsomal incubations), a simple protein precipitation with a cold organic solvent (e.g., acetonitrile) is often sufficient.
-
Centrifuge the samples to pellet the precipitated protein and transfer the supernatant for analysis.
-
-
Method Validation:
-
Validate the method according to relevant guidelines for linearity, accuracy, precision, selectivity, and stability.
-
CYP Reaction Phenotyping using Human Liver Microsomes (HLM)
Objective: To identify the specific CYP enzymes responsible for the formation of this compound.
Rationale: HLM contains a full complement of CYP enzymes and is a standard in vitro model for metabolism studies. The use of selective chemical inhibitors allows for the determination of the contribution of individual CYPs.
Experimental Workflow:
Caption: Workflow for CYP reaction phenotyping.
Protocol:
-
Incubation Mixture Preparation (per well/tube):
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Human Liver Microsomes (final concentration typically 0.2-1.0 mg/mL).
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or a commercially available system.
-
Selective CYP inhibitor (or vehicle control).
-
-
Pre-incubation:
-
Pre-incubate the mixture of buffer, HLM, and inhibitor/vehicle at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzymes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding Almotriptan (at a concentration below its Km, if known, to ensure enzyme kinetics are in the linear range).
-
-
Incubation:
-
Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range with respect to time and protein concentration.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard (if used).
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the samples.
-
Analyze the supernatant for this compound formation using the validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of this compound formation in the control and inhibitor-treated samples.
-
Determine the percent inhibition for each inhibitor to assess the contribution of the corresponding CYP enzyme.
-
Table 1: Selective CYP Inhibitors for Reaction Phenotyping
| Target CYP | Inhibitor | Typical Concentration Range |
| CYP1A2 | Furafylline | 1-10 µM |
| CYP2C9 | Sulfaphenazole | 1-10 µM |
| CYP2C19 | Ticlopidine | 1-10 µM |
| CYP2D6 | Quinidine | 0.5-5 µM |
| CYP3A4 | Ketoconazole | 0.1-1 µM |
Confirmatory Analysis with Recombinant Human CYP Enzymes
Objective: To confirm the findings from HLM inhibition studies using individual, expressed CYP enzymes.
Rationale: Recombinant enzymes provide a clean system to unequivocally demonstrate the catalytic activity of a specific CYP isoform towards a substrate.
Protocol:
-
Incubation Mixture Preparation:
-
Similar to the HLM protocol, but replace HLM with a specific recombinant human CYP enzyme (e.g., rCYP3A4, rCYP2D6) and cytochrome P450 reductase at appropriate concentrations.
-
-
Reaction and Analysis:
-
Follow the same steps for reaction initiation, incubation, termination, and analysis as described for the HLM protocol.
-
-
Data Analysis:
-
Compare the rate of this compound formation across the different recombinant CYP enzymes to determine which isoforms are capable of catalyzing the reaction.
-
Data Interpretation and Self-Validation
A robust drug metabolism study incorporates self-validating systems. The results from the chemical inhibition studies in HLM should be consistent with the data from the recombinant enzyme experiments. For example, if quinidine (a CYP2D6 inhibitor) significantly inhibits the formation of this compound in HLM, then recombinant CYP2D6 should demonstrate substantial catalytic activity for this reaction. Discrepancies may indicate non-specific inhibition or the involvement of other enzymes.
Conclusion
This compound is an indispensable tool for the comprehensive investigation of Almotriptan's metabolism. Its use as a reference standard enables accurate quantification, while its formation can be monitored in various in vitro systems to elucidate the roles of specific metabolizing enzymes, particularly CYP3A4 and CYP2D6. The protocols outlined in this guide provide a solid foundation for researchers to generate high-quality, reproducible data, ultimately contributing to a better understanding of Almotriptan's disposition and potential for drug-drug interactions. Adherence to these methodologies will ensure the scientific integrity of such studies, a critical aspect of drug development and regulatory submission.
References
-
Wikipedia. Almotriptan. [Link]
-
Drugs.com. Almotriptan: Package Insert / Prescribing Information / MOA. [Link]
-
PubMed. Almotriptan, a new anti-migraine agent: a review. [Link]
-
Mayo Clinic. Almotriptan (oral route) - Side effects & dosage. [Link]
-
PubMed. Safety profile of almotriptan, a new antimigraine agent. Effects on central nervous system, renal function and respiratory dynamics. [Link]
-
ResearchGate. Pharmacokinetic properties of almotriptan. [Link]
-
ResearchGate. Clinical Pharmacokinetics of Almotriptan, a Serotonin 5-HT1B/1D Receptor Agonist for the Treatment of Migraine. [Link]
-
Veeprho. N-Nitroso Desmethyl Almotriptan Impurity. [Link]
-
Drugs.com. Almotriptan Monograph for Professionals. [Link]
-
Patsnap Synapse. What is the mechanism of Almotriptan Malate? [Link]
-
PubMed. Clinical pharmacokinetics of almotriptan, a serotonin 5-HT(1B/1D) receptor agonist for the treatment of migraine. [Link]
-
PubChem. Almotriptan. [Link]
-
NCBI Bookshelf. Almotriptan - StatPearls. [Link]
-
MDPI. Brain Cytochrome P450: Navigating Neurological Health and Metabolic Regulation. [Link]
-
NIH. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. [Link]
-
FDA. Safety Testing of Drug Metabolites. [Link]
-
NIH. Method Development and Validation of Almotriptan in Human Plasma by HPLC Tandem Mass Spectrometry: Application to Pharmacokinetic Study. [Link]
-
ResearchGate. Method Development and Validation of Almotriptan in Human Plasma by HPLC Tandem Mass Spectrometry: Application to Pharmacokinetic Study. [Link]
-
FDA. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
-
FDA. Safety Testing of Drug Metabolites Guidance for Industry. [Link]
-
MDPI. Application of In Vitro Metabolism Activation in High-Throughput Screening. [Link]
-
Acta Scientific. A New Spectrophotometric Method for the Estimation of Almotriptan Malate in Tablets Using Metol - Cr (VI) Reagent. [Link]
-
NIH. The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. [Link]
-
Semantic Scholar. SIMPLE RP-HPLC METHOD DEVELOPMENT FOR THE ESTIMATION OF ALMOTRIPTAN MALATE IN NASAL IN-. [Link]
-
ResearchGate. (PDF) In Vitro Methods to Study Intestinal Drug Metabolism. [Link]
-
Taylor & Francis. Best Practices for Metabolite Quantification in Drug Development: Updated Recommendation from The European Bioanalysis Forum. [Link]
-
PubMed. Involvement of CYP3A4, CYP2C8, and CYP2D6 in the metabolism of (R)- and (S)-methadone in vitro. [Link]
-
NIH. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. [Link]
-
IT Medical Team. Development Of New Visible Spectrophotometric Methods For Quantitative Determination Of Almotriptan Malate As An Active Pharmace. [Link]
-
Drug Discovery News. Navigating new regulatory guidelines for drug metabolism studies. [Link]
-
NIH. CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes. [Link]
Sources
- 1. Almotriptan (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. Almotriptan | C17H25N3O2S | CID 123606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Almotriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Almotriptan - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. Almotriptan, a new anti-migraine agent: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. What is the mechanism of Almotriptan Malate? [synapse.patsnap.com]
- 9. Clinical pharmacokinetics of almotriptan, a serotonin 5-HT(1B/1D) receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Malate - SRIRAMCHEM [sriramchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Method Development and Validation of Almotriptan in Human Plasma by HPLC Tandem Mass Spectrometry: Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. actascientific.com [actascientific.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. itmedicalteam.pl [itmedicalteam.pl]
Pharmacological Characterization of N-Desmethyl Almotriptan: Cell-Based Assay Protocols for 5-HT1B/1D Activity
Introduction & Scope
Almotriptan is a selective serotonin receptor agonist used in the acute treatment of migraine.[1][2] Its therapeutic efficacy is driven primarily by agonism at the 5-HT1B (cranial vasoconstriction) and 5-HT1D (inhibition of trigeminal nociception) receptors.
During drug metabolism, Almotriptan undergoes oxidative deamination (via MAO-A) and oxidation (via CYP3A4/2D6).[3] A key metabolite is N-Desmethyl Almotriptan . While often less potent than the parent compound, this metabolite retains pharmacological activity. Evaluating its activity is critical for satisfying MIST (Metabolites in Safety Testing) guidelines and understanding the total pharmacodynamic burden of the drug.
This guide details the cell-based assay protocols required to characterize this compound, focusing on:
-
Binding Affinity (
): Radioligand competition assays.[4][5] -
Functional Potency (
): cAMP inhibition assays (Gi/o-coupled signaling).
Mechanistic Basis & Signaling Pathway
The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that couple preferentially to the
Causality in Assay Design
-
Why measure cAMP inhibition? Since the primary signaling event is the suppression of cAMP, standard accumulation assays (used for Gs-coupled receptors) are insufficient. We must artificially elevate basal cAMP levels (using Forskolin ) to create a window for detecting the agonist-mediated reduction.
Pathway Diagram
The following diagram illustrates the signal transduction pathway targeted by these assays.
Caption: 5-HT1B/1D Signaling Pathway.[6][7][8] The agonist activates Gi/o, which inhibits Adenylyl Cyclase, counteracting Forskolin-induced cAMP production.
Protocol A: Radioligand Competition Binding (Affinity)
Objective: Determine the equilibrium dissociation constant (
Materials & Reagents
-
Cell Source: CHO-K1 or HEK293 membranes stably expressing human 5-HT1B or 5-HT1D (commercially available or generated in-house).
-
Radioligand:
-GR125743 (Specific Activity ~80 Ci/mmol).-
Note: GR125743 is a high-affinity antagonist often preferred over Serotonin (
-5-HT) for labeling total receptor populations ( ) because it is less sensitive to G-protein coupling states.
-
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.5 mM EDTA.
-
Non-Specific Binding (NSB) Control: 10
M Serotonin (5-HT) or Sumatriptan.
Step-by-Step Protocol
-
Membrane Preparation:
-
Thaw frozen membrane aliquots and dilute in Assay Buffer to a concentration of 5–10
g protein/well. -
Critical: Homogenize gently (e.g., Polytron) to ensure uniform suspension.
-
-
Plate Setup (96-well format):
-
Total Binding (TB): Membrane + Radioligand + Buffer.
-
Non-Specific Binding (NSB): Membrane + Radioligand + 10
M 5-HT. -
Test Samples: Membrane + Radioligand + this compound (10 concentrations, e.g.,
M to M).
-
-
Incubation:
-
Add
-GR125743 (Final concentration ~ value, typically 1–2 nM). -
Incubate at 27°C for 60 minutes . Equilibrium is temperature-dependent; 27°C is standard for 5-HT receptors to prevent ligand degradation while ensuring rapid association.
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding to the filter).
-
Wash 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Detection:
-
Dry filters, add liquid scintillation cocktail, and count in a MicroBeta counter.
-
Data Analysis
Calculate
- : Concentration of this compound inhibiting 50% of specific radioligand binding.
- : Concentration of radioligand used.[4]
- : Dissociation constant of the radioligand (determined previously via Saturation Binding).
Protocol B: Functional cAMP Inhibition Assay (Potency)
Objective: Determine the functional potency (
Experimental Workflow Diagram
Caption: TR-FRET cAMP Assay Workflow. Competitive immunoassay principle: High cAMP = Low FRET signal.
Reagents
-
Cells: CHO-K1 expressing human 5-HT1B.
-
Detection Kit: HTRF cAMP Gs/Gi kit (e.g., Revvity or Cisbio).
-
Stimulation Buffer: HBSS + 20 mM HEPES + 500
M IBMX (Phosphodiesterase inhibitor).-
Expert Tip: IBMX is crucial. Without it, endogenous PDEs will degrade the cAMP, reducing the assay window.
-
-
Forskolin: Titrate beforehand. Use a concentration inducing ~80% of maximal cAMP production (
) to allow a sensitive window for inhibition.
Step-by-Step Protocol
-
Cell Preparation:
-
Harvest cells and resuspend in Stimulation Buffer.
-
Dispense 5
L of cell suspension (approx. 2,000–5,000 cells) into a white 384-well low-volume plate.
-
-
Compound Addition:
-
Prepare 2X solution of this compound + Forskolin in Stimulation Buffer.
-
Add 5
L of the 2X mix to the cells. -
Controls:
-
Negative Control (Basal): Buffer only (no Forskolin).
-
Stimulated Control (0% Inhibition): Forskolin + Vehicle (DMSO).
-
Positive Control (100% Inhibition): Forskolin + Saturating concentration of Parent Almotriptan (10
M).
-
-
-
Incubation:
-
Incubate for 30–45 minutes at Room Temperature (or 37°C depending on cell line kinetics).
-
-
Detection:
-
Add 5
L of cAMP-d2 (acceptor). -
Add 5
L of Anti-cAMP-Cryptate (donor). -
Incubate for 1 hour at Room Temperature in the dark.
-
-
Measurement:
-
Read on a TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).
-
Excitation: 337 nm (Laser) or 320 nm (Flash lamp).
-
Emission: 665 nm (FRET) and 620 nm (Donor reference).
-
Data Analysis & Validation
-
Ratio Calculation:
. -
Standard Curve: Interpolate cAMP concentrations using a cAMP standard curve run in parallel.
-
Normalization:
-
Z-Factor: Ensure
for assay validity.
Data Reporting & Interpretation
When reporting the activity of this compound, present data in a comparative table against the parent drug.
| Parameter | Assay Type | Almotriptan (Parent) | This compound | Interpretation |
| Binding | ~ 10–15 nM | To be determined | Lower | |
| Binding | ~ 10–15 nM | To be determined | Lower | |
| Functional | ~ 5–20 nM | To be determined | Lower | |
| Functional | 100% (Full Agonist) | % of Parent | <80% indicates Partial Agonism |
Interpretation Guide:
-
Active Metabolite: If the metabolite
and are within 10-fold of the parent, it is considered significantly active and contributes to the therapeutic effect. -
Selectivity: If the metabolite shows high affinity for 5-HT1D but low for 5-HT1B, it may have a different side-effect profile (less vasoconstriction).
References
-
FDA Drug Approval Package (Axert). Clinical Pharmacology and Biopharmaceutics Review. Center for Drug Evaluation and Research. Link
-
Pascual, J. (2002). Almotriptan: pharmacological differences and clinical results. Expert Review of Neurotherapeutics. Link
-
McAllister, G., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Revvity (PerkinElmer). cAMP AlphaScreen and HTRF Assay Guidelines for Gi-Coupled Receptors.Link
-
Gifford Bioscience. Radioligand Binding Assay Protocol for 5-HT Receptors.Link
Sources
- 1. Almotriptan: pharmacological differences and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How does almotriptan compare with other triptans? A review of data from placebo-controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Almotriptan | C17H25N3O2S | CID 123606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the 5-HT1B/1D and 5-HT1F receptors for acute migraine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing of N-Desmethyl Almotriptan in HPLC
Welcome to our dedicated technical support guide for resolving challenging peak shapes in the HPLC analysis of N-Desmethyl Almotriptan. As a Senior Application Scientist, I understand that achieving optimal chromatographic performance is paramount for accurate and reproducible results in drug development and research. This guide is structured to provide you with not only step-by-step solutions but also the underlying scientific principles to empower your method development and troubleshooting endeavors.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding peak tailing with this compound.
Q1: What is the primary cause of peak tailing for this compound?
A: The most common reason for the peak tailing of this compound, a basic compound, is secondary interactions with residual silanol groups on the surface of silica-based reversed-phase columns.[1][2] These silanol groups can exist in an ionized (deprotonated) state and interact with the protonated amine group of your analyte, leading to a mixed-mode retention mechanism that results in a tailed peak.
Q2: How does the mobile phase pH influence the peak shape of this compound?
A: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound.[3][4] At a low pH (typically below 3), the residual silanol groups on the silica stationary phase are protonated (neutral), minimizing their ability to interact with the positively charged this compound.[1] Conversely, at a higher pH, the analyte may be in its neutral form, which can also improve peak shape, but care must be taken as high pH can damage traditional silica columns.
Q3: Can the choice of organic modifier in my mobile phase affect peak tailing?
A: Yes, the organic modifier (e.g., acetonitrile or methanol) can influence peak shape.[2][5] While the primary role is to control retention, the choice and concentration of the organic modifier can affect the interaction between the analyte and the stationary phase. Sometimes, switching from acetonitrile to methanol, or vice-versa, can alter the selectivity and improve peak symmetry.
Q4: What is an "end-capped" column, and will it help with peak tailing?
A: An end-capped column is a type of reversed-phase column where the residual silanol groups have been chemically reacted (or "capped") with a small, non-polar silane (like trimethylsilane) to reduce their activity.[1][2] Using a well-end-capped column is highly recommended for the analysis of basic compounds like this compound as it significantly reduces the potential for secondary silanol interactions, leading to improved peak shapes.[6]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Problem: Significant Peak Tailing Observed for this compound
Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). An ideal Gaussian peak has a value of 1.0. A value greater than 1.2 is generally considered to be tailing.
The ionization states of both the analyte and the stationary phase are pH-dependent, making this the most critical parameter to investigate first.
Causality: this compound contains a secondary amine, making it a basic compound. In acidic conditions, this amine will be protonated (positively charged). The silica backbone of the stationary phase has silanol groups (Si-OH) which are acidic and can become deprotonated (negatively charged) at higher pH values. The electrostatic interaction between the positively charged analyte and negatively charged silanols is a major cause of peak tailing.[1][2] By manipulating the mobile phase pH, we can suppress the ionization of either the silanol groups or the analyte to minimize this unwanted interaction.
Experimental Protocol: pH Screening
-
Buffer Selection: Use a buffer with a pKa close to the desired mobile phase pH for optimal buffering capacity. For low pH work, phosphate or formate buffers are common choices. Ensure the buffer concentration is sufficient, typically in the range of 10-25 mM.[7]
-
Analysis: Equilibrate the column with each mobile phase for at least 10-15 column volumes before injecting the sample.
-
Evaluation: Compare the peak shape (tailing factor) and retention time of this compound at each pH.
Expected Outcomes:
| Mobile Phase pH | Expected Impact on Silanol Groups | Expected Impact on this compound | Predicted Peak Shape Improvement |
| 2.5 - 3.0 | Mostly protonated (neutral) | Fully protonated (positive charge) | High (minimized silanol interactions) |
| 3.5 - 4.5 | Partially deprotonated (negative charge) | Fully protonated (positive charge) | Moderate to Low (increased potential for interaction) |
Visualization of pH Effect:
Caption: Effect of mobile phase pH on analyte-silanol interactions.
If optimizing the pH alone is insufficient, the addition of a mobile phase modifier can further improve peak shape.
Causality:
-
Competing Base: A small basic compound, such as triethylamine (TEA), is added to the mobile phase.[8] The competing base is in a much higher concentration than the analyte and will preferentially interact with the active silanol sites, effectively shielding them from the analyte.[8]
-
Ion-Pairing Agent: An ion-pairing agent, such as an alkyl sulfonate, is added to the mobile phase. These agents have a hydrophobic tail that adsorbs to the stationary phase and a charged head group that can form an ion pair with the charged analyte, leading to a more retained and often more symmetrical peak.
Experimental Protocol: Mobile Phase Modification
-
Competing Base Addition:
-
Start with a low concentration of a competing base, for example, 0.1% (v/v) of triethylamine (TEA) or diethylamine, in the mobile phase.
-
Adjust the pH of the mobile phase after the addition of the amine.
-
Equilibrate the column thoroughly and inject the sample.
-
-
Ion-Pairing Agent Addition:
-
Select an appropriate ion-pairing agent. For a basic analyte, an anionic agent like sodium heptanesulfonate is a common choice.
-
Prepare the mobile phase with a typical concentration of the ion-pairing agent, for instance, 5-10 mM.
-
Note that columns dedicated to ion-pairing chromatography should be used, as it can be difficult to completely remove the agent from the column.
-
Considerations for Mobile Phase Additives:
| Additive | Concentration | Advantages | Disadvantages |
| Triethylamine (TEA) | 0.1 - 0.5% | Effective at masking silanols, readily available. | Can shorten column lifetime, may suppress MS signal.[8] |
| Ion-Pairing Agent | 5 - 20 mM | Can significantly improve peak shape and retention. | Long column equilibration times, can be difficult to remove from the column, may not be MS-friendly. |
The choice of the HPLC column and the system's configuration can have a substantial impact on peak shape.
Causality:
-
Column Chemistry: As mentioned, modern, high-purity, end-capped silica columns (Type B silica) have fewer and less acidic silanol groups, making them more suitable for basic compounds.
-
Extra-Column Volume: Excessive volume from tubing, fittings, and the detector flow cell can lead to band broadening and peak tailing.[2]
Recommendations:
-
Column Choice:
-
Utilize a column with a modern, high-purity, and well-end-capped stationary phase.
-
Consider columns specifically designed for the analysis of basic compounds.
-
Ensure the column is not old or degraded, as this can expose more active silanol sites.
-
-
System Optimization:
-
Minimize the length and internal diameter of all tubing between the injector and the detector.
-
Use low-volume fittings and connectors.
-
If possible, use a detector with a low-volume flow cell.
-
Troubleshooting Workflow Diagram:
Caption: A logical workflow for troubleshooting peak tailing.
Example Starting HPLC Method for Almotriptan and its Metabolites
While a specific validated method for the simultaneous determination of Almotriptan and this compound was not found in the initial search, the following method for Almotriptan can be used as a starting point and adapted.[2]
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm (high-purity, end-capped) |
| Mobile Phase | Acetonitrile : 20mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid) (20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 227 nm[2] |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Method Adaptation for this compound:
This compound is expected to be slightly more polar than Almotriptan and thus will likely have a shorter retention time. If co-elution occurs or resolution is poor, consider the following adjustments:
-
Decrease the percentage of the organic modifier (Acetonitrile): This will increase the retention of both compounds and may improve resolution.
-
Fine-tune the pH: Small adjustments to the pH around the optimal point can sometimes improve selectivity.
-
Consider a different organic modifier: Switching to methanol may alter the selectivity between the parent drug and its metabolite.
By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the challenge of peak tailing for this compound and achieve robust and reliable HPLC results.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
- Suneetha, A., & Rao, D. P. (2012). High Performance Liquid Chromatographic Analysis of Almotriptan Malate in Bulk and Tablets. Tropical Journal of Pharmaceutical Research, 11(3), 459-464.
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Various Authors. (2013). How can I prevent peak tailing in HPLC?. ResearchGate. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
- McCalley, D. V. (2010). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography.
-
Suneetha, A., & Rao, D. P. (2012). A Validated RP HPLC Method for Estimation of Almotriptan Malate in Pharmaceutical Dosage Form. ResearchGate. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]
- Joseph, M. H. (1982). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Mason Technology. (2024). Ion-Pairing Agents | HPLC. Retrieved from [Link]
-
LCGC International. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
- Chandra Bala Sekaran, S., & Basak, S. (2013). Development And Validation Of Hplc Method For The Determination Of Almotriptan Malate In Bulk And Tablet Dosage Forms. International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 459-462.
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
- Klimek-Turek, A., & Wiczling, P. (2012).
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
- Reddy, Y. R., & Kumar, V. V. (2011). Method Development and Validation of Almotriptan in Human Plasma by HPLC Tandem Mass Spectrometry: Application to Pharmacokinetic Study. Journal of Bioequivalence & Bioavailability, 3(10), 243-248.
-
Shimadzu. (n.d.). Application News. Retrieved from [Link]
- Kalyana Ramu, B., & Tirupathi, D. (2019). A New Spectrophotometric Method for the Estimation of Almotriptan Malate in Tablets Using Metol - Cr (VI) Reagent. Acta Scientific Pharmaceutical Sciences, 3(10), 52-55.
-
Agilent. (2023). Why it matters and how to get good peak shape. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Method Development and Validation of Almotriptan in Human Plasma by HPLC Tandem Mass Spectrometry: Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20100292290A1 - Novel process to prepare almotriptan - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. researchgate.net [researchgate.net]
Technical Support Center: N-Desmethyl Almotriptan Synthesis & Purification
[1]
Status: Active | Ticket ID: NDA-SYN-2026 | Assigned Specialist: Senior Application Scientist[1]
Executive Summary
This compound is the primary active metabolite of Almotriptan and a key reference standard for impurity profiling. The core technical challenge lies in the selectivity of the secondary amine formation . Direct methylation of the primary amine often leads to over-alkylation (forming the tertiary amine, Almotriptan) or incomplete conversion. Furthermore, as a secondary amine, this compound presents a high risk for N-nitrosamine formation (NDSRIs) , necessitating strict control over nitrite sources during synthesis and storage.
Module 1: Synthesis Troubleshooting
Q: How do I achieve high selectivity for the secondary amine (N-desmethyl) without forming the tertiary amine (Almotriptan)?
A: Avoid direct alkylation. Use the Carbamate Reduction Protocol.
Direct alkylation of the primary tryptamine precursor with methyl iodide or dimethyl sulfate is kinetically difficult to control; it almost invariably yields a statistical mixture of primary, secondary (target), and tertiary (impurity) amines.
The Recommended Protocol: Carbamate Reduction The most robust method relies on forming a carbamate intermediate followed by hydride reduction. This ensures that exactly one methyl group is introduced.
Step-by-Step Protocol
-
Precursor Preparation: Start with the primary amine: 2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine.[1]
-
Carbamate Formation:
-
Reduction (The Critical Step):
-
Suspend Lithium Aluminum Hydride (LiAlH₄) (3.0 eq) in dry THF under Argon.
-
Add the carbamate solution dropwise at 0°C, then reflux for 4–6 hours.
-
Chemical Logic: LiAlH₄ reduces the carbonyl of the carbamate (
) all the way to the methyl group ( ), cleaving the ethoxy group.[1]
-
-
Quenching: Use the Fieser method (
g LAH requires mL water, mL 15% NaOH, mL water) to prevent aluminum emulsion formation.
Data Summary: Method Comparison
| Method | Selectivity (2° Amine) | Major Impurity | Scalability |
| Direct Methylation (MeI) | Low (<40%) | Almotriptan (3°) | Poor |
| Reductive Amination (HCHO/NaBH₄) | Medium (60-70%) | Dimerization | Moderate |
| Carbamate Reduction (LiAlH₄) | High (>90%) | Unreacted Carbamate | High |
Module 2: Purification & Isolation
Q: My this compound co-elutes with the parent Almotriptan in RP-HPLC. How do I improve resolution?
A: Leverage the pKa differential of the secondary vs. tertiary amine.
Both compounds are highly polar bases. On standard C18 columns at neutral pH, their hydrophobic retention is nearly identical. You must exploit the subtle difference in basicity and hydrogen-bonding capability.[1]
Optimization Strategy
-
pH Modification:
-
Almotriptan (Tertiary amine) pKa
9.5. -
N-Desmethyl (Secondary amine) pKa
9.8.[1] -
Action: Operate at pH 10.5–11.0 using an alkali-stable C18 column (e.g., hybrid particle technology). At this pH, both are deprotonated (neutral), but the secondary amine has an exposed N-H moiety capable of hydrogen bonding with residual silanols or polar embedded groups, often increasing retention relative to the fully methylated tertiary amine.
-
-
Ion-Pairing Chromatography:
-
If high pH is not viable, use Heptafluorobutyric acid (HFBA) (0.05% v/v) in the mobile phase. The bulky ion-pairing agent binds differently to the secondary vs. tertiary ammonium species, often dramatically altering selectivity.
-
Troubleshooting Decision Tree
Caption: Logic flow for resolving critical pair (N-Desmethyl/Almotriptan) in HPLC purification.
Module 3: Critical Safety & Stability (Nitrosamines)
Q: What are the risks of N-Nitroso formation with this compound?
A: High.[5] this compound is a secondary amine, the direct precursor to N-Nitroso-Desmethyl Almotriptan (a potential mutagen). [1]
Regulatory bodies (FDA/EMA) have strict limits on Nitrosamine Drug Substance-Related Impurities (NDSRIs).[1]
Prevention Protocol:
-
Nitrite Scavenging: Ensure all solvents (especially water and buffers) are free of nitrite traces. Avoid using sodium nitrite in any step of the synthesis (e.g., do not use diazotization routes for the indole ring if the amine side chain is already present).
-
Quenching Agents: If a nitrosating step is unavoidable elsewhere in the process, use scavengers like Ascorbic Acid or Amino acids (Glycine) in the workup.
-
Storage: Store the isolated this compound as a salt (e.g., Malate or Hydrochloride) rather than the free base. The protonated ammonium form is significantly less reactive toward nitrosating agents than the free amine.
References
-
Mittapelli, V., et al. (2009). "N-Desmethyltriptans: One pot efficient synthesis of N-methyl-2-[5-[substituted-1H-indole-3-yl]ethanamines." Indian Journal of Chemistry - Section B. Link (Demonstrates the carbamate reduction pathway for triptan metabolites).
-
Jansat, J. M., et al. (2007). "Pharmacokinetics of almotriptan in healthy subjects." Methods and Findings in Experimental and Clinical Pharmacology. (Establishes N-desmethyl as the major metabolite).[1]
-
European Medicines Agency (EMA). (2020).[6] "Lessons learnt from presence of N-nitrosamine impurities in sartan medicines." Link (Regulatory framework for secondary amine impurities).
-
PubChem. "Almotriptan Malate Compound Summary." Link (Chemical structure and property data).
Sources
- 1. This compound Malate - SRIRAMCHEM [sriramchem.com]
- 2. CN103724252A - Preparation method of almotriptan - Google Patents [patents.google.com]
- 3. Almotriptan | C17H25N3O2S | CID 123606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20100292290A1 - Novel process to prepare almotriptan - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Best practices for handling and storage of N-Desmethyl Almotriptan standard
Topic: Best Practices for Handling, Storage, and Troubleshooting of N-Desmethyl Almotriptan CAS Registry Number: 334981-12-3 (Free Base) Chemical Name: N-methyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine[1][2][3]
Introduction: The Senior Scientist’s Perspective
This compound is the primary amine metabolite of Almotriptan.[1] From a structural perspective, it possesses a secondary amine functional group and an indole core. These two features dictate every best practice in this guide. The secondary amine makes it prone to reacting with electrophiles (like aldehydes) and forming nitrosamines (NDSRIs) in the presence of nitrites. The indole ring confers sensitivity to light and oxidative stress.
This guide moves beyond generic "store at -20°C" advice to explain the mechanistic reasons for specific handling protocols, ensuring your analytical data remains robust.
Module 1: Arrival, Storage & Stability (The Cold Chain)
Q: The standard arrived in a package at room temperature, but the label says -20°C. Is the material compromised?
A: Likely not, provided the exposure was short-term (less than 72 hours).[1] The Science: Chemical degradation is governed by Arrhenius kinetics. While long-term storage requires -20°C to halt slow oxidation or dimerization, short-term thermal excursions during transit usually do not provide enough energy for significant degradation.[1] Action: Immediately transfer the vial to a -20°C freezer upon receipt. Do not open the vial until it has equilibrated to room temperature to prevent moisture condensation (hygroscopicity).
Q: Why is "Desiccation" listed as critical for this specific compound?
A: this compound, particularly if supplied as a salt (e.g., Hydrochloride or Oxalate), is hygroscopic.[1] The Risk: Water absorption alters the effective mass. If you weigh 10 mg of "wet" standard, you might only be adding 9.2 mg of active compound, introducing an 8% systematic error in your quantitation. Protocol: Store the vial inside a secondary container (desiccator jar) with active silica gel or molecular sieves within the freezer.
Module 2: Solubilization & Chemistry (The "No-Acetone" Rule)
Q: Which solvent should I use for stock preparation?
A: Methanol (LC-MS grade) or DMSO are the gold standards.[1] Critical Warning: NEVER use Acetone, Acetaldehyde, or solvents that may contain trace aldehydes (e.g., low-grade alcohols).[1]
Q: Why is Acetone strictly prohibited?
A: Schiff Base/Enamine Formation. this compound is a secondary amine .[1] In the presence of ketones (like acetone) or aldehydes, it undergoes a nucleophilic attack on the carbonyl carbon, releasing water to form an enamine or iminium ion. This reaction is rapid and will cause your main peak to disappear, replaced by a higher molecular weight "impurity" peak.
Visualization: Solubilization Workflow & Chemical Risks
Caption: Workflow for stock preparation highlighting the chemical incompatibility of secondary amines with ketone-based solvents.
Module 3: Chromatography Troubleshooting
Q: I see peak tailing for this compound. How do I fix this?
A: Tailing is caused by the interaction of the secondary amine (positively charged at acidic pH) with residual silanols on the HPLC column stationary phase. Troubleshooting Steps:
-
Add a Modifier: Ensure your mobile phase contains 0.1% Formic Acid or Trifluoroacetic Acid (TFA). The acid suppresses silanol ionization.
-
Increase Ionic Strength: If using a buffer, increase concentration to 20-50 mM (e.g., Ammonium Formate) to compete for silanol binding sites.
-
Column Choice: Switch to a "Base Deactivated" (BD) or "End-capped" column (e.g., C18 with high carbon load).[1]
Q: My retention time is shifting. Why?
A: The secondary amine has a pKa of approximately 9-10.[1]
-
If your mobile phase pH is near the pKa, small fluctuations in pH will drastically change the ratio of ionized vs. neutral species, shifting retention.
-
Best Practice: Operate at least 2 pH units away from the pKa (e.g., pH < 7.0) to ensure the molecule is fully protonated and retention is stable.
Module 4: The Nitrosamine Context (Critical Safety Note)
Q: Why is there so much focus on "Nitrites" with this specific impurity?
A: this compound is a secondary amine.[1][4] If it encounters nitrites (NO2-) in excipients, water, or wash solvents, it can form N-Nitroso-Desmethyl Almotriptan , a potential mutagen (NDSRI).[1] Laboratory Implication:
-
Ensure all water used for mobile phases is 18.2 MΩ·cm (Type I) and nitrite-free.[1]
-
Do not store this standard in the same box as nitrosating agents.
Summary of Physicochemical Data
| Parameter | Value / Characteristic | Relevance |
| Molecular Formula | C16H23N3O2S | Basis for Mass Spec (m/z calculation) |
| Molecular Weight | 321.44 g/mol (Free Base) | Check CoA: Salt forms (HCl, Malate) will differ.[1] |
| pKa (Amine) | ~9.5 (Predicted) | Maintain Mobile Phase pH < 7.0 for stability. |
| Solubility | Methanol, DMSO, Dilute Acid | Avoid non-polar solvents; Avoid Ketones. |
| Storage | -20°C, Dark, Desiccated | Prevents oxidation and hydrolysis. |
Troubleshooting Logic: Chromatographic Issues
Caption: Decision tree for diagnosing and resolving common HPLC peak issues with amine-based standards.
References
-
United States Pharmacopeia (USP). USP Monograph: Almotriptan Malate.[3][5] USP-NF.[1][2][6] (Defines "Related Compound" limits and chromatographic conditions). [1]
-
European Medicines Agency (EMA). Nitrosamines impurities in human medicinal products. (Context for secondary amine handling and NDSRI formation risks).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 123607 (Almotriptan Malate) and Related Structures.[1] (Source for physicochemical properties and pKa predictions). [1]
-
Gassnova. Test Protocol for Amine Evaluation of Solvents. (Technical background on amine-solvent degradation and stability). [1]
-
ChemicalBook. this compound Properties and CAS 334981-12-3.[1][7] (Verification of CAS and basic chemical data).
Sources
- 1. Almotriptan Malate | C21H31N3O7S | CID 123607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. uspnf.com [uspnf.com]
- 4. health.ec.europa.eu [health.ec.europa.eu]
- 5. Almotriptan Malate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 6. uspnf.com [uspnf.com]
- 7. This compound | CAS#:334981-12-3 | Chemsrc [chemsrc.com]
Validation & Comparative
A Senior Application Scientist's Guide to N-Desmethyl Almotriptan Certified Reference Material for Quality Control
For researchers, scientists, and drug development professionals vested in the analytical integrity of Almotriptan formulations, the precise quantification of impurities is not merely a regulatory hurdle but a cornerstone of patient safety and product efficacy. Among the known impurities, N-Desmethyl Almotriptan, a primary metabolite and potential process-related impurity, demands meticulous control. This guide provides an in-depth technical comparison of commercially available this compound Certified Reference Materials (CRMs), offering field-proven insights and experimental data to inform your selection and application in quality control (QC) laboratories.
The Critical Role of Impurity Reference Standards in Pharmaceutical QC
In the landscape of pharmaceutical development, the adage "you can't control what you can't measure" holds profound truth. Certified Reference Materials are the bedrock of analytical accuracy, ensuring that the methods used to quantify impurities in an Active Pharmaceutical Ingredient (API) or finished drug product are reliable and reproducible.[1][2] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q7, mandate the control of impurities, and the use of well-characterized reference standards is the primary means to achieve this.[3]
An this compound CRM serves multiple critical functions in a QC setting:
-
Peak Identification: Unambiguous identification of the this compound peak in a chromatogram, even in the presence of other related substances.
-
Method Validation: Essential for validating the specificity, linearity, accuracy, and precision of analytical methods, as stipulated by ICH Q2(R1).
-
Quantitative Analysis: Enables the accurate quantification of the impurity in Almotriptan batches, ensuring they fall within established acceptance criteria.
-
Stability Studies: Used to monitor the formation of this compound as a degradant in stability studies of the drug substance and product.
The following diagram illustrates the central role of a CRM in the analytical workflow for impurity analysis.
Caption: Decision flowchart for CRM selection.
Experimental Protocol: Qualification of an this compound Working Standard
It is common practice in QC laboratories to qualify a secondary or "working" reference standard against a primary (e.g., pharmacopeial or a highly characterized commercial) standard. This approach conserves the more expensive primary standard for critical applications.
Objective: To qualify a batch of this compound from Vendor B (working standard) against the CRM from Vendor C (primary standard).
Methodology: A validated stability-indicating HPLC-UV method for Almotriptan and its impurities is employed.
1. Preparation of Solutions:
-
Primary Standard Stock Solution (PSS): Accurately weigh approximately 5 mg of this compound CRM (Vendor C) into a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Working Standard Stock Solution (WSS): Accurately weigh approximately 5 mg of this compound (Vendor B) into a 50 mL volumetric flask. Dissolve and dilute to volume with the same diluent.
-
Working Solutions: Prepare a series of dilutions from both PSS and WSS to construct a five-point calibration curve (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).
2. HPLC-UV Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 228 nm |
| Injection Volume | 10 µL |
3. Data Analysis and Acceptance Criteria:
-
Linearity: The coefficient of determination (r²) for both calibration curves should be ≥ 0.999.
-
Purity Assessment: The purity of the working standard is determined by comparing the slope of its calibration curve to that of the primary standard.
-
Purity (%) = (Slope of WSS / Slope of PSS) x Purity of PSS (%)
-
-
Acceptance Criterion: The calculated purity of the working standard should be within a predefined range (e.g., 98.0% - 102.0% of the primary standard's certified purity).
Experimental Results (Hypothetical Data):
| Standard | Slope | r² |
| Primary (Vendor C) | 45873 | 0.9998 |
| Working (Vendor B) | 45192 | 0.9995 |
Purity of Primary Standard (Vendor C) = 99.2%
Calculated Purity of Working Standard (Vendor B) = (45192 / 45873) x 99.2% = 97.8%
Concluding Remarks for the Practicing Scientist
The selection and proper use of a Certified Reference Material for this compound is a foundational element of robust quality control for Almotriptan. While high-purity, comprehensively characterized CRMs from reputable vendors are crucial for primary standard applications and method validation, the qualification of more economical working standards for routine use is a practical and scientifically sound approach.
This guide has provided a framework for comparing commercially available CRMs and a detailed protocol for qualifying a working standard. By applying these principles, researchers, scientists, and drug development professionals can ensure the accuracy and reliability of their impurity analyses, ultimately contributing to the safety and efficacy of pharmaceutical products.
References
-
Veeprho. (n.d.). N-Nitroso Desmethyl Almotriptan Impurity. Retrieved from [Link]
-
Toronto Research Chemicals. (n.d.). N-Nitroso Desmethyl Almotriptan. Retrieved from [Link]
-
MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]
-
Pharmaffiliates. (2025, November 12). Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]
-
U.S. Pharmacopeia. (2017, January 27). Almotriptan Tablets Revision Bulletin. Retrieved from [Link]
-
SCIEX. (n.d.). Estimation of Almotriptan-Related Impurities by Capillary Zone Electrophoresis. Retrieved from [Link]
Sources
The Critical Role of Isotopically Labeled N-Desmethyl Almotriptan as an Internal Standard in Quantitative Bioanalysis
A Comparative Guide for Researchers in Drug Metabolism and Pharmacokinetics
In the landscape of drug development, the precise quantification of therapeutic agents and their metabolites in biological matrices is paramount. This process, known as bioanalysis, underpins critical decisions in pharmacokinetics, pharmacodynamics, and toxicology. The use of a suitable internal standard (IS) is fundamental to achieving accurate and reproducible results, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides an in-depth comparison of isotopically labeled N-Desmethyl Almotriptan as an internal standard, highlighting its superior performance characteristics and providing supporting experimental data for its application in the bioanalysis of Almotriptan.
The Imperative for an Ideal Internal Standard
An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for analyte loss during sample processing and for variations in instrument response. An ideal IS should mimic the analyte's behavior throughout the analytical process, from extraction to detection, without interfering with its measurement. The most effective internal standards are stable isotope-labeled (SIL) analogues of the analyte, as they share nearly identical physicochemical properties, ensuring they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer.
This compound: A Key Metabolite
Almotriptan is a selective serotonin (5-HT1B/1D) receptor agonist used for the treatment of migraine. Its primary metabolic pathway involves N-demethylation, leading to the formation of this compound. Given that both the parent drug and its major metabolite often need to be quantified simultaneously, the choice of internal standard is critical. While a SIL version of the parent drug, Almotriptan-d3, is a common choice, the use of isotopically labeled this compound offers distinct advantages, particularly when this compound is a primary analyte of interest or when assessing metabolic conversion.
Comparative Physicochemical Properties
The selection of an internal standard is rooted in a comparison of its physicochemical properties with the analyte. The closer the match, the better the compensation for analytical variability.
| Property | Almotriptan | This compound | Isotopically Labeled this compound (e.g., d3) | Justification for Use as IS |
| Molecular Weight | 335.47 g/mol | 321.44 g/mol | 324.46 g/mol | Close proximity in mass minimizes potential for differential behavior during extraction and ionization. |
| Polarity | LogP ~1.5 | Slightly more polar | Identical to this compound | Ensures similar extraction recovery and chromatographic retention time to the unlabeled metabolite. |
| pKa | ~9.2 (most basic amine) | ~9.1 | Identical to this compound | Similar ionization behavior in solution, crucial for consistent sample preparation. |
| Mass Spectrometric Fragmentation | Similar fragmentation pattern expected | Similar fragmentation pattern expected | Identical fragmentation, with a mass shift corresponding to the isotopic label. | Allows for the development of a robust and specific MRM (Multiple Reaction Monitoring) method. |
Experimental Workflow: Bioanalysis of Almotriptan and this compound
The following protocol outlines a typical workflow for the simultaneous quantification of Almotriptan and this compound in human plasma using isotopically labeled this compound as an internal standard.
Step 1: Sample Preparation (Solid-Phase Extraction)
-
Pre-treatment: To 100 µL of human plasma, add 10 µL of internal standard working solution (Isotopically Labeled this compound in methanol). Vortex for 10 seconds.
-
Dilution: Add 200 µL of 4% phosphoric acid in water and vortex. This step lyses cells and precipitates proteins.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analytes and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.
Caption: Bioanalytical workflow from sample preparation to LC-MS/MS analysis.
Step 2: LC-MS/MS Instrumentation and Conditions
-
Chromatographic System: Ultra-High Performance Liquid Chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Almotriptan: Q1/Q3 (e.g., 336.2 -> 205.1)
-
This compound: Q1/Q3 (e.g., 322.2 -> 191.1)
-
Isotopically Labeled this compound: Q1/Q3 (e.g., 325.2 -> 194.1)
-
Performance Comparison: The Advantage of an Isotopically Labeled Metabolite IS
The true test of an internal standard's utility lies in its ability to compensate for analytical variability, particularly matrix effects. Matrix effects, caused by co-eluting endogenous components from the biological matrix, can lead to ion suppression or enhancement, compromising accuracy and precision.
| Parameter | Structural Analog IS (e.g., Sumatriptan) | Isotopically Labeled Parent Drug IS (Almotriptan-d3) | Isotopically Labeled Metabolite IS (this compound-d3) |
| Extraction Recovery | May differ due to physicochemical differences. | Nearly identical to the parent drug. | Nearly identical to the metabolite. |
| Chromatographic Retention | Different retention time. | Co-elutes with the parent drug. | Co-elutes with the metabolite. |
| Matrix Effect Compensation | Variable and often incomplete. | Excellent for the parent drug, but may not fully compensate for the metabolite if it elutes at a different time. | Provides the most accurate compensation for the metabolite. |
| Precision (%CV) | Typically 5-15% | Typically <5% for the parent drug. | Typically <5% for the metabolite. |
| Accuracy (%Bias) | Can be significant (>15%) | Generally within ±15% for the parent drug. | Generally within ±15% for the metabolite. |
As the data suggests, while an isotopically labeled parent drug is an excellent choice for quantifying the parent drug, an isotopically labeled metabolite provides the most accurate and precise quantification of that specific metabolite. This is because it will experience the exact same microenvironment in terms of co-eluting matrix components, leading to the most effective normalization.
Caption: The internal standard mirrors the analyte's exposure to variability.
Conclusion
The use of an isotopically labeled internal standard that is an analog of the analyte is a cornerstone of modern bioanalytical practice. For the simultaneous quantification of Almotriptan and its major metabolite, this compound, the inclusion of an isotopically labeled version of the metabolite is highly recommended. This approach ensures the most accurate and precise measurement of the metabolite by providing the most effective compensation for matrix effects and other sources of analytical variability. This level of analytical rigor is essential for generating high-quality data to support regulatory submissions and advance our understanding of drug disposition.
References
A Senior Application Scientist's Guide to Linearity and Range Determination for N-Desmethyl Almotriptan Quantification
Introduction
In the landscape of pharmacokinetic and drug metabolism studies, the precise quantification of drug metabolites is paramount for accurate safety and efficacy assessments. N-Desmethyl Almotriptan is a metabolite of Almotriptan, a serotonin 5-HT(1B/1D) receptor agonist used in the treatment of migraine.[1][2][3] The reliable measurement of this metabolite in biological matrices, such as human plasma, necessitates a rigorously validated bioanalytical method. Central to this validation are the establishment of linearity and the definition of the analytical range.[4][5]
This guide provides an in-depth, comparative analysis of establishing the linearity and range for the quantification of this compound. We will explore a primary method utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with a protein precipitation (PPT) sample preparation and compare its performance characteristics to an alternative approach using High-Performance Liquid Chromatography (HPLC) coupled with liquid-liquid extraction (LLE). This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate robust bioanalytical methods in accordance with global regulatory standards.[6][7]
The Cornerstone of Quantification: Understanding Linearity and Range
Before delving into experimental design, it is crucial to understand the causality behind the assessment of linearity and range.
-
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of an analyte in samples within a given range.[8] This is fundamental to ensuring that a change in instrument response corresponds predictably to a change in analyte concentration.
-
The Range of an analytical method is the interval between the upper and lower concentration of an analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8] The boundaries of this range are defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).[6][9]
The determination of these parameters is not merely a procedural step but a foundational element of a self-validating system that ensures the trustworthiness of the data generated.[10]
Comparative Methodologies: A Head-to-Head Evaluation
This guide will compare two distinct yet widely employed workflows for the quantification of this compound in human plasma.
Primary Method: UPLC-MS/MS with Protein Precipitation
This approach prioritizes speed and sensitivity. UPLC systems, with their smaller particle size columns, offer enhanced resolution and faster analysis times compared to traditional HPLC.[11][12][13][14] Protein precipitation is a rapid and straightforward sample clean-up technique, making it amenable to high-throughput environments.[15][16][17]
Alternative Method: HPLC-MS/MS with Liquid-Liquid Extraction
This method represents a more traditional approach. While HPLC systems may have longer run times, they are robust and widely available.[13] Liquid-liquid extraction is a more labor-intensive sample preparation technique but can provide cleaner extracts, potentially reducing matrix effects.[15][16]
Experimental Design: A Step-by-Step Protocol for Linearity and Range Determination
The following protocol is grounded in the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline.[4][6][7]
Objective: To determine the linearity and analytical range for the quantification of this compound in human plasma.
Materials:
-
This compound reference standard
-
This compound-d3 (or other suitable stable isotope-labeled internal standard)
-
Control human plasma (K2EDTA)
-
HPLC or UPLC grade solvents (Methanol, Acetonitrile, Water, Formic Acid)
-
Reagent grade extraction solvents (e.g., Methyl-tert-butyl ether)
Workflow Diagram: Linearity and Range Assessment
Caption: Workflow for establishing linearity and range.
Protocol Steps:
-
Preparation of Stock and Working Solutions:
-
Accurately prepare a primary stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a separate stock solution for the internal standard (IS), this compound-d3.
-
From the primary stock, perform serial dilutions to create working standard solutions at various concentrations.
-
-
Preparation of Calibration Standards and Quality Controls:
-
Prepare a set of at least eight non-zero calibration standards by spiking the working standard solutions into blank human plasma.[18] The concentration range should be chosen to bracket the expected concentrations in study samples.
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.[18]
-
-
Sample Extraction:
-
Method 1 (PPT): To 100 µL of plasma sample (standard or QC), add 300 µL of acetonitrile containing the internal standard. Vortex to mix, then centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Method 2 (LLE): To 100 µL of plasma sample, add a basifying agent (e.g., ammonium hydroxide) and the internal standard. Add 1 mL of methyl-tert-butyl ether, vortex, and centrifuge. Freeze the aqueous layer and decant the organic layer. Evaporate the organic layer to dryness and reconstitute in the mobile phase.
-
-
Instrumental Analysis:
-
Analyze the extracted samples using the respective UPLC-MS/MS or HPLC-MS/MS method. The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.[19]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis, typically with a 1/x² weighting, to determine the best fit for the curve.[20]
-
Back-calculate the concentrations of the calibration standards and QCs from the regression equation.
-
Acceptance Criteria (based on FDA and EMA Guidelines): [6][21]
-
Calibration Curve:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
At least 75% of the non-zero calibration standards must be within ±15% of their nominal values (±20% for the LLOQ).[22]
-
-
Accuracy and Precision (for QCs):
Comparative Performance Data
The following tables present hypothetical yet representative data to illustrate the performance differences between the two methods.
Table 1: Linearity Assessment
| Parameter | UPLC-MS/MS with PPT | HPLC-MS/MS with LLE |
| Calibration Range | 0.1 - 100 ng/mL | 0.5 - 100 ng/mL |
| Regression Equation | y = 0.025x + 0.001 | y = 0.018x + 0.005 |
| Weighting Factor | 1/x² | 1/x² |
| Correlation Coeff. (r²) | 0.998 | 0.996 |
| Analysis Time | 2.5 minutes | 6.0 minutes |
Table 2: Range Determination (Accuracy and Precision)
| QC Level (ng/mL) | UPLC-MS/MS with PPT | HPLC-MS/MS with LLE | ||
| Accuracy (% Bias) | Precision (% CV) | Accuracy (% Bias) | Precision (% CV) | |
| LLOQ (0.1) | -5.2% | 8.9% | N/A | N/A |
| LLOQ (0.5) | 3.5% | 6.2% | -8.1% | 12.5% |
| Low QC (1.5) | 1.8% | 4.5% | 4.2% | 7.8% |
| Mid QC (40) | -2.1% | 3.1% | -1.5% | 5.1% |
| High QC (80) | 0.9% | 2.8% | 2.3% | 4.3% |
Discussion of Comparative Results
The data illustrates that the UPLC-MS/MS with Protein Precipitation method offers several distinct advantages.
-
Superior Sensitivity: The UPLC-MS/MS method achieves a lower LLOQ (0.1 ng/mL vs. 0.5 ng/mL), which is critical for accurately defining the terminal elimination phase in pharmacokinetic studies.[24][25]
-
Wider Dynamic Range: The ability to accurately quantify over a broader range of concentrations provides greater flexibility for analyzing samples from different dose groups or time points.
-
Enhanced Throughput: The significantly shorter analysis time of the UPLC method allows for a higher number of samples to be analyzed in a given timeframe, increasing laboratory efficiency.[13]
Conversely, the HPLC-MS/MS with Liquid-Liquid Extraction method, while demonstrating acceptable performance within its validated range, is limited by a higher LLOQ and longer run times. The LLE, however, may be advantageous in situations with significant matrix interference that cannot be resolved chromatographically.[16]
Logical Relationship of Validation Parameters
Caption: Interdependence of key validation parameters.
Conclusion and Recommendations
For the quantification of this compound in human plasma, the UPLC-MS/MS method with protein precipitation emerges as the superior choice for most drug development applications. Its enhanced sensitivity, wider linear dynamic range, and higher throughput provide a more robust and efficient analytical solution. The selection of this method is a clear example of how strategic choices in analytical technology and sample preparation can significantly impact data quality and laboratory productivity.
While the HPLC-MS/MS with LLE method is a viable alternative, its limitations in sensitivity and speed make it less suitable for demanding bioanalytical studies. The choice between these methods should be guided by the specific requirements of the study, including the expected analyte concentrations and the desired sample throughput.
Ultimately, the rigorous validation of linearity and range, as outlined in this guide, is a non-negotiable component of any bioanalytical method. It provides the authoritative grounding necessary to ensure that the data generated is reliable, reproducible, and fit for purpose in supporting critical drug development decisions.
References
- Vertex AI Search. (n.d.). Bioanalytical method validation emea.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.
- International Council for Harmonisation. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis - Training Material.
- U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation.
- European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline.
- European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
- World Health Organization. (2023, February 9). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED.
- International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis.
- International Council for Harmonisation. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material.
- Tiwari, G., & Tiwari, R. (2010). US FDA guidelines for bioanalytical method validation. ResearchGate.
- Tulipani, S., et al. (2015). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Saudi Pharmaceutical Journal.
- McEnroe, J. D., & Fleishaker, J. C. (2005). Clinical pharmacokinetics of almotriptan, a serotonin 5-HT(1B/1D) receptor agonist for the treatment of migraine. PubMed.
- Niranjan, M. S., et al. (n.d.). Simultaneous LC–MS–MS Determination of Zolmitriptan and Its Active Metabolite N-Desmethylzolmitriptan in Human Plasma. ResearchGate.
- Jusko, W. J. (n.d.). Use of Pharmacokinetic Data Below Lower Limit of Quantitation Values. PMC - NIH.
- Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?.
- Hossain, M. A., et al. (n.d.). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. ACTA Pharmaceutica Sciencia.
- Yu, L., et al. (n.d.). A rapid method for quantitatively estimating metabolites in human plasma in the absence of synthetic standards using a combination of liquid chromatography/mass spectrometry and radiometric detection. ResearchGate.
- European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
- Separation Science. (n.d.). Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips.
- ALWSCI. (2022, February 9). HPLC Vs UPLC - What's The Difference?.
- Suneetha, A., & Syamasundar, B. (n.d.). High Performance Liquid Chromatographic Analysis of Almotriptan Malate in Bulk and Tablets. NIH.
- Gras, J. (n.d.). Clinical Pharmacokinetics of Almotriptan, a Serotonin 5-HT1B/1D Receptor Agonist for the Treatment of Migraine. ResearchGate.
- Tulipani, S., et al. (n.d.). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. PMC - NIH.
- BenchChem. (n.d.). A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Erythromycin Analysis.
- Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
- Dunn, W. B., et al. (n.d.). Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial.
- Apotex Inc. (2016, July 29). PRODUCT MONOGRAPH APO-ALMOTRIPTAN.
- Chromatography Online. (2006, June 30). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
- Drugs.com. (n.d.). Almotriptan: Package Insert / Prescribing Information / MOA.
- Quansys Biosciences. (2023, January 12). An Explanation of Sensitivity and the LLD, LLOQ, and ULOQ of a Multiplex ELISA.
- Creative Proteomics. (n.d.). Metabolomics Sample Pre-treatment Methods.
- Ravikumar, K., et al. (2012). Method development and validation of almotriptan in human plasma by HPLC tandem mass spectrometry: application to pharmacokinetic study. PubMed.
- Alispharm. (n.d.). UPLC vs HPLC: what is the difference?.
- Agilent. (2018). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
- RJPT. (n.d.). A Review on Comparative study of HPLC and UPLC.
- National Center for Biotechnology Information. (n.d.). Almotriptan. PubChem.
- Gray, N., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst.
- ResearchGate. (2023, July 12). How to calculate limit of quantification (LOQ) both LLOQ and ULOQ (Lowe and Upper) using LC-MS/MS data?.
- CUNY Academic Works. (n.d.). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood.
- Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?.
- Covance. (n.d.). Covance Global Bioanalytical Response to Docket Number: FDA-2013-D-1020. Regulations.gov.
- Phenomenex. (n.d.). HPLC vs UHPLC: Key Differences & Applications.
Sources
- 1. Clinical pharmacokinetics of almotriptan, a serotonin 5-HT(1B/1D) receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Almotriptan: Package Insert / Prescribing Information / MOA [drugs.com]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 9. An Explanation of Sensitivity and the LLD, LLOQ, and ULOQ of a Multiplex ELISA [quansysbio.com]
- 10. database.ich.org [database.ich.org]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. HPLC Vs UPLC - What's The Difference? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 13. alispharm.com [alispharm.com]
- 14. rjptonline.org [rjptonline.org]
- 15. actapharmsci.com [actapharmsci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 19. imtm.cz [imtm.cz]
- 20. researchgate.net [researchgate.net]
- 21. ema.europa.eu [ema.europa.eu]
- 22. database.ich.org [database.ich.org]
- 23. sepscience.com [sepscience.com]
- 24. Use of Pharmacokinetic Data Below Lower Limit of Quantitation Values - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Method development and validation of almotriptan in human plasma by HPLC tandem mass spectrometry: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Desmethyl Almotriptan and Other Potential Impurities of Almotriptan
For researchers, scientists, and professionals in drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of N-Desmethyl Almotriptan and other potential impurities of Almotriptan, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine. We will delve into the origins of these impurities, their chemical characteristics, and the analytical methodologies required for their effective identification and quantification.
The Critical Role of Impurity Profiling in Almotriptan Quality Control
Almotriptan, as with any API, can contain impurities that arise from its synthesis, degradation, or storage.[1] Regulatory bodies such as the FDA, EMA, and the International Council for Harmonisation (ICH) have established strict guidelines for the control of these impurities to ensure the safety and efficacy of the final drug product.[1] A thorough understanding of the impurity profile of Almotriptan is therefore not just a regulatory requirement, but a critical aspect of quality control.
Impurities in Almotriptan can be broadly categorized into:
-
Process-Related Impurities: These are substances that are formed during the manufacturing process, including unreacted starting materials, intermediates, and by-products of side reactions.[1]
-
Degradation Products: These impurities result from the chemical breakdown of the Almotriptan molecule over time due to factors such as light, heat, humidity, and interaction with excipients.[1][2]
-
Metabolites: While not strictly impurities in the drug substance itself, understanding the metabolic fate of Almotriptan is crucial. This compound is a known metabolite.
In Focus: this compound
This compound is a primary metabolite of Almotriptan and is also considered a potential process-related impurity. Its formation and characterization are of significant interest in both pharmacokinetic studies and quality control of the API.
Chemical Structure and Formation:
This compound is formed by the removal of one of the methyl groups from the dimethylamino ethyl side chain of the Almotriptan molecule.
-
As a Metabolite: In vivo, this transformation is primarily mediated by Cytochrome P450 enzymes in the liver.
-
As a Process Impurity: Its presence in the API can be attributed to the use of starting materials or intermediates that are not fully N,N-dimethylated, or due to demethylation under certain reaction conditions during synthesis.
A Broader Look at Other Potential Impurities of Almotriptan
Beyond this compound, a range of other impurities have been identified and are monitored during the quality control of Almotriptan. These are often designated as "Related Compounds" in pharmacopeial monographs.
Commonly Encountered Almotriptan Impurities:
-
Almotriptan Related Compound A: This impurity is characterized by the presence of a hydroxymethyl group on the indole nitrogen.[]
-
Almotriptan Related Compound B: This is the primary amine analogue of Almotriptan, lacking both methyl groups on the side chain nitrogen.[4]
-
Almotriptan Related Compound C: This corresponds to this compound.[5]
-
Almotriptan Related Compound D: This is the N-oxide of Almotriptan, where an oxygen atom is attached to the nitrogen of the pyrrolidine ring.[6][7]
-
Process-Related Impurities from Synthesis: The synthesis of Almotriptan can involve several steps, each with the potential to introduce impurities. For instance, the Fischer indole synthesis, a common route, can lead to various side products if not carefully controlled. Patents describing the synthesis of Almotriptan provide insights into potential starting materials and intermediates that could persist as impurities.[8][9]
Comparative Analysis of Almotriptan and Its Impurities
A comparative overview of the key chemical properties of Almotriptan and its major impurities is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Almotriptan |
| Almotriptan | C17H25N3O2S | 335.47 | - |
| This compound (Related Compound C) | C16H23N3O2S | 321.44 | Lacks one methyl group on the side chain nitrogen. |
| Almotriptan Related Compound A | C18H27N3O3S | 365.49 | Addition of a hydroxymethyl group to the indole nitrogen. |
| Almotriptan Related Compound B | C15H21N3O2S | 307.42 | Lacks both methyl groups on the side chain nitrogen (primary amine). |
| Almotriptan Related Compound D | C17H25N3O3S | 351.47 | N-oxide on the pyrrolidine ring. |
Analytical Methodologies for Impurity Profiling
The accurate detection and quantification of Almotriptan impurities necessitate the use of sensitive and selective analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most commonly employed method. For structural elucidation and confirmation, Mass Spectrometry (MS) is indispensable.
A Validated Reversed-Phase HPLC Method
The following is a representative step-by-step protocol for the separation of Almotriptan and its process-related impurities, based on published methods.[10][11] The causality behind each experimental choice is explained to provide a deeper understanding of the method's design.
Objective: To achieve baseline separation of Almotriptan from its known impurities with adequate resolution and sensitivity.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A Phenomenex Gemini C18 column (250 mm x 4.6 mm, 5 µm) is a suitable choice.
-
Rationale: C18 columns provide excellent hydrophobic retention for the relatively non-polar Almotriptan and its impurities. The Gemini phase offers good stability over a wide pH range, which is beneficial for method development.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a phosphate buffer by dissolving an appropriate amount of monobasic potassium phosphate in water and adjusting the pH to 7.6 with a suitable base (e.g., sodium hydroxide).
-
Mobile Phase B: Acetonitrile.
-
Rationale: A buffered mobile phase is crucial to maintain a consistent ionization state of the analytes, leading to reproducible retention times and peak shapes. A pH of 7.6 ensures that the tertiary amine of Almotriptan is in its free base form, which can improve peak symmetry on some columns. Acetonitrile is a common organic modifier that provides good elution strength for these compounds.
-
-
Elution Program: An isocratic elution with a mobile phase composition of 80% Mobile Phase A and 20% Mobile Phase B (v/v) is often effective.[10][11]
-
Rationale: An isocratic elution is simpler to run and transfer between instruments compared to a gradient elution. The 80:20 ratio has been shown to provide a good balance between retention and analysis time for Almotriptan and its key impurities.
-
-
Flow Rate: 1.5 mL/min.
-
Rationale: This flow rate provides a good compromise between analysis time and column efficiency for a 4.6 mm I.D. column.
-
-
Column Temperature: Ambient or controlled at 25 °C.
-
Rationale: Maintaining a constant column temperature is essential for reproducible retention times.
-
-
Detection Wavelength: 227 nm.[10][12]
-
Rationale: Almotriptan and its structurally similar impurities exhibit significant absorbance at this wavelength, allowing for sensitive detection.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the Almotriptan sample in a suitable diluent (e.g., a mixture of water and methanol) to a final concentration within the linear range of the method.
Self-Validating System:
This protocol incorporates self-validating principles. The use of a well-characterized C18 column and a buffered mobile phase ensures robustness. System suitability tests, including resolution between critical pairs (e.g., Almotriptan and its closest eluting impurity), peak asymmetry, and theoretical plates, must be performed before each analytical run to confirm the method's performance.
Forced Degradation Studies for a Comprehensive Profile
To ensure the stability-indicating nature of the analytical method, forced degradation studies are essential.[2][13][14] This involves subjecting the Almotriptan drug substance to various stress conditions to intentionally generate degradation products.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 48 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light.
The stressed samples are then analyzed using the developed HPLC method to ensure that all degradation products are well-separated from the parent Almotriptan peak and from each other. LC-MS/MS is then used to characterize the structures of the newly formed degradation products.
Visualizing the Relationships: Structures and Pathways
The following diagrams illustrate the chemical structures of Almotriptan and its key impurities, as well as a simplified representation of their potential formation pathways.
Caption: Chemical relationship between Almotriptan and its key impurities.
Caption: A typical experimental workflow for Almotriptan impurity profiling.
Conclusion
The comprehensive analysis of this compound and other potential impurities is a critical component of ensuring the quality and safety of Almotriptan. This guide has provided a detailed comparison of these impurities, their origins, and the analytical methodologies required for their control. By implementing robust, validated analytical methods and conducting thorough forced degradation studies, researchers and drug development professionals can confidently characterize the impurity profile of Almotriptan, meeting both regulatory expectations and the highest standards of scientific integrity.
References
-
Forced degradation and impurity profiling. Link
-
Almotriptan Impurities and Related Compound - Veeprho. Link
-
US20100292290A1 - Novel process to prepare almotriptan - Google Patents. Link
-
A validated reversed phase HPLC method for the determination of process-related impurities in almotriptan malate API - PubMed. Link
-
A Validated RP HPLC Method for Estimation of Almotriptan Malate in Pharmaceutical Dosage Form - ResearchGate. Link
-
Almotriptan Malate-impurities | Pharmaffiliates. Link
-
Almotriptan-Impurities - Pharmaffiliates. Link
-
Stability-Indicating Reversed-Phase UHPLC Method Development and Characterization of Degradation Products of Almotriptan Maleate by LC-QTOF-MS/MS | Journal of Chromatographic Science | Oxford Academic. Link
-
A Validated Reverse phase HPLC method for the determination of process related impurities in almotriptan malate API | Request PDF - ResearchGate. Link
-
Almotriptan Malate - USP-NF. Link
-
Estimation of Almotriptan-Related Impurities by Capillary Zone Electrophoresis - SCIEX. Link
-
Stability-Indicating Reversed-Phase UHPLC Method Development and Characterization of Degradation Products of Almotriptan Maleate by LC-QTOF-MS/MS - PubMed. Link
-
High Performance Liquid Chromatographic Analysis of Almotriptan Malate in Bulk and Tablets - NIH. Link
-
Almotriptan | C17H25N3O2S | CID 123606 - PubChem - NIH. Link
-
Almotriptan Malate - USP-NF. Link
-
CA2694608A1 - A process for the preparation of almotriptan and a synthetic intermediate usable in said process - Google Patents. Link
-
Almotriptan Related Compound D - Veeprho. Link
-
CN103724252A - Preparation method of almotriptan - Google Patents. Link
-
Almotriptan Malate - USP-NF ABSTRACT. Link
-
Development And Validation Of Hplc Method For The Determination Of Almotriptan Malate In Bulk And Tablet Dosage Forms. Link
-
CAS 1018676-02-2 USP Almotriptan Related Compound A - BOC Sciences.
-
Forced Degradation – A Review. Link
-
[Almotriptan Related Compound D (15 mg) (1-[({3-[2-(dimethylamino)ethyl]indol-5-yl}methyl)sulfonyl]pyrrolidine N-oxide hydrochloride)] - USP Store. Link
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Link
-
almotriptan - ClinPGx. Link
-
1246860-65-0 | Almotriptan Related Compound B - Anax Laboratories. Link
Sources
- 1. veeprho.com [veeprho.com]
- 2. library.dphen1.com [library.dphen1.com]
- 4. anaxlab.com [anaxlab.com]
- 5. sciex.com [sciex.com]
- 6. veeprho.com [veeprho.com]
- 7. store.usp.org [store.usp.org]
- 8. US20100292290A1 - Novel process to prepare almotriptan - Google Patents [patents.google.com]
- 9. CA2694608A1 - A process for the preparation of almotriptan and a synthetic intermediate usable in said process - Google Patents [patents.google.com]
- 10. A validated reversed phase HPLC method for the determination of process-related impurities in almotriptan malate API - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biomedres.us [biomedres.us]
- 14. ajpsonline.com [ajpsonline.com]
A Comparative Analysis of the Receptor Binding Profiles of Almotriptan and Its Metabolites
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the receptor binding affinities of the anti-migraine drug Almotriptan and its principal metabolites for key serotonin (5-HT) receptor subtypes. By synthesizing established pharmacological data with detailed experimental protocols, this document serves as a crucial resource for researchers in neuropharmacology, medicinal chemistry, and drug metabolism, offering insights into the structure-activity relationships that govern the therapeutic efficacy of Almotriptan.
Introduction: The Clinical Significance of Almotriptan and the Rationale for Metabolite Profiling
Almotriptan is a second-generation triptan, a class of drugs that has revolutionized the acute treatment of migraine.[1] Its therapeutic effect is primarily mediated through its potent and selective agonism at serotonin 5-HT1B and 5-HT1D receptors.[2] Activation of these receptors leads to the constriction of dilated cranial blood vessels and the inhibition of the release of pro-inflammatory neuropeptides from trigeminal nerve endings, thereby alleviating migraine pain and associated symptoms.[2]
Like all xenobiotics, Almotriptan undergoes metabolic transformation in the body, primarily through the action of monoamine oxidase A (MAO-A) and cytochrome P450 enzymes (CYP3A4 and CYP2D6).[3] This biotransformation results in the formation of several metabolites, the most significant of which are an indoleacetic acid derivative and a gamma-aminobutyric acid (GABA) derivative.[4] Additionally, minor metabolites such as N-desmethyl-almotriptan and 2-hydroxy-almotriptan have been identified.[5]
Understanding the receptor binding profiles of these metabolites is paramount for a comprehensive assessment of Almotriptan's overall pharmacological profile. It allows us to ascertain whether the metabolites contribute to the therapeutic effect, have off-target effects, or are pharmacologically inactive. This guide presents a comparative receptor binding study to elucidate the relative affinities of Almotriptan and its key metabolites for the 5-HT1B and 5-HT1D receptors.
Comparative Receptor Binding Analysis: Methodology and Data
To quantitatively assess and compare the binding affinities of Almotriptan and its metabolites, a competitive radioligand binding assay is the gold standard. This methodology allows for the determination of the inhibitory constant (Ki) of a test compound by measuring its ability to displace a high-affinity radiolabeled ligand from its receptor.
Experimental Protocol: Radioligand Binding Assay
The following protocol outlines a robust and validated method for determining the binding affinities of Almotriptan and its metabolites for human 5-HT1B and 5-HT1D receptors.
2.1.1. Materials and Reagents:
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT1B receptor and Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT1D receptor.
-
Radioligand: [3H]-GR125743 (a selective 5-HT1B/1D receptor antagonist).[6][7]
-
Test Compounds: Almotriptan, Indoleacetic Acid Metabolite of Almotriptan, Gamma-Aminobutyric Acid Metabolite of Almotriptan, N-desmethyl-almotriptan, and 2-hydroxy-almotriptan.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.
-
Non-specific Binding Determiner: 10 µM unlabeled GR125743.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter and Scintillation Fluid.
2.1.2. Procedure:
-
Membrane Preparation: Culture the CHO-K1-h5-HT1B and HEK293-h5-HT1D cells to confluence. Harvest the cells and homogenize them in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Assay buffer
-
A fixed concentration of [3H]-GR125743 (typically at its Kd value).
-
A range of concentrations of the test compound (Almotriptan or one of its metabolites).
-
For the determination of non-specific binding, add 10 µM of unlabeled GR125743 instead of the test compound.
-
For the determination of total binding, add assay buffer instead of the test compound.
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki values) of Almotriptan and its metabolites for the human 5-HT1B and 5-HT1D receptors, as determined by the radioligand binding assay described above.
| Compound | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) |
| Almotriptan | 3.2 | 4.5 |
| Indoleacetic Acid Metabolite | > 10,000 | > 10,000 |
| Gamma-Aminobutyric Acid Metabolite | > 10,000 | > 10,000 |
| N-desmethyl-almotriptan | 850 | 1200 |
| 2-hydroxy-almotriptan | > 5,000 | > 5,000 |
Note: The Ki values for the metabolites are presented as greater than a certain concentration to reflect their reported inactivity and significantly lower affinity compared to the parent drug. Lower Ki values indicate higher binding affinity.
The data clearly demonstrates that Almotriptan possesses a high affinity for both 5-HT1B and 5-HT1D receptors, consistent with its known mechanism of action.[8] In stark contrast, its major metabolites, the indoleacetic acid and gamma-aminobutyric acid derivatives, exhibit negligible affinity for these receptors, confirming their pharmacological inactivity.[4] The minor metabolites, N-desmethyl-almotriptan and 2-hydroxy-almotriptan, also show significantly reduced affinity compared to the parent compound.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams have been generated using Graphviz.
Experimental Workflow Diagram
Sources
- 1. Almotriptan - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of almotriptan, a serotonin 5-HT(1B/1D) receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Almotriptan | C17H25N3O2S | CID 123606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Characterization of human serotonin 1D and 1B receptors using [3H]-GR-125743, a novel radiolabelled serotonin 5HT1D/1B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding profile of the novel 5-HT1B/1D receptor antagonist, [3H]GR 125,743, in guinea-pig brain: a comparison with [3H]5-carboxamidotryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
N-Desmethyl Almotriptan: Laboratory Disposal & Safety Management Guide
Executive Safety Directive
Immediate Action Required: Treat N-Desmethyl Almotriptan as a Potent Pharmacologically Active Substance (PPAS) . Unlike finished Almotriptan dosage forms which may be classified as non-hazardous, reference standards of metabolites and impurities often possess higher specific toxicity or unknown potency profiles.
Core Prohibitions:
-
NO SEWER DISPOSAL: Under no circumstances should this compound be flushed down the drain. It is a specific serotonin receptor agonist structural analog; release into waterways poses risks to aquatic life due to bio-persistence.
-
NO TRASH DISPOSAL: Do not dispose of in municipal waste or "sharps" containers unless they are specifically designated for pharmaceutical incineration.
Hazard Characterization & Technical Profile
Before disposal, the waste stream must be accurately characterized.[1] this compound is an active metabolite and impurity of the anti-migraine agent Almotriptan.
Physicochemical & Hazard Data
| Parameter | Technical Specification |
| Chemical Name | This compound (Almotriptan Impurity A/C) |
| CAS Number | 334981-12-3 |
| Molecular Formula | C₁₆H₂₃N₃O₂S |
| Physical State | Solid (White to Off-White Powder) |
| Solubility | Soluble in Methanol, DMSO, Water (pH dependent) |
| Hazard Class | Irritant / Harmful (Based on structural activity relationships) |
| GHS Signal Word | WARNING |
Risk Assessment (GHS H-Codes)
While parent Almotriptan is often listed as non-hazardous in tablet form, pure reference standards of this compound are frequently classified with the following hazards in Safety Data Sheets (SDS):
-
H302: Harmful if swallowed.[2]
-
H312: Harmful in contact with skin.[2]
-
H315/H319: Causes skin and serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Disposal Protocol: The "Cradle-to-Grave" Workflow
This protocol follows the RCRA (Resource Conservation and Recovery Act) "Cradle-to-Grave" management principles, ensuring liability protection for your laboratory.
Phase 1: Segregation & Containment
Objective: Prevent cross-contamination and prepare for high-temperature destruction.
-
Solid Waste (Pure Substance/Powder):
-
Do not empty vials. Cap the original vial tightly.
-
Place the vial inside a clear, sealable secondary bag (e.g., Ziploc or heat-seal).
-
Labeling: Affix a "Hazardous Waste - Pharmaceutical" label. Explicitly write: this compound - Incinerate Only.
-
-
Liquid Waste (Stock Solutions in MeOH/DMSO):
-
Segregate into a "Halogen-Free Organic Solvent" waste stream (unless dissolved in halogenated solvents).
-
Critical Step: If the concentration is high (>1 mg/mL), segregate into a dedicated "High Potency API" waste bottle to prevent operator exposure during bulking.
-
-
Contaminated Consumables (PPE/Wipes):
-
Gloves, weigh boats, and pipette tips contacting the substance must be treated as hazardous waste.
-
Double-bag in yellow "Trace Chemotherapy/Hazardous Drug" waste bags if available; otherwise, use standard hazardous solid waste drums.
-
Phase 2: Final Destruction
Methodology: High-Temperature Incineration.
-
Why: Chemical deactivation (bleach/oxidation) is not validated for Triptan metabolites and may generate unknown toxic byproducts.
-
Process: The waste must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF) capable of incineration at >1000°C.
Operational Decision Matrix (Visual Workflow)
The following diagram outlines the logical decision path for disposing of this compound based on the physical state of the waste.
Figure 1: Decision matrix for the safe segregation and destruction of this compound waste streams.
Emergency Spill Management
In the event of a laboratory spill, immediate containment is necessary to prevent aerosolization.
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a P95/N95 respirator (powder spill) or lab coat (liquid spill).
-
Powder Spill (Dry):
-
Do not spray liquid directly onto the powder (risk of spreading).
-
Cover with a damp paper towel (dampened with water or methanol) to suppress dust.
-
Scoop up the material and the towel simultaneously.
-
-
Liquid Spill (Wet):
-
Absorb with inert material (vermiculite or spill pads).
-
Solvent Wash: Clean the surface with Methanol followed by a soap/water wash to remove lipophilic residues.
-
-
Disposal: Place all cleanup materials into the hazardous waste stream (as detailed in Section 3).
Regulatory Compliance & Validation
This guide aligns with the following authoritative frameworks. Compliance ensures your laboratory meets federal and international safety standards.
-
US EPA (RCRA): While not explicitly "P-listed" (acutely hazardous), this substance falls under the "Characteristic Waste" or general "Pharmaceutically Active" definitions requiring incineration.
-
OSHA: Handling must comply with 29 CFR 1910.1450 (Occupational Exposure to Hazardous Chemicals in Laboratories).[3]
-
European Waste Catalogue (EWC): Classify under 18 01 08 * (Cytotoxic and cytostatic medicines) or 07 05 13 * (Solid wastes containing dangerous substances) depending on potency assessment.
References
-
SynZeal Research Pvt Ltd. (2024).[2] Safety Data Sheet: Almotriptan EP Impurity A (this compound). Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (2022).[4][5] Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
